molecular formula C7H12O3 B13020253 3-Ethoxy-2-methoxycyclobutan-1-one

3-Ethoxy-2-methoxycyclobutan-1-one

Cat. No.: B13020253
M. Wt: 144.17 g/mol
InChI Key: KMEDOJXSKLWINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-2-methoxycyclobutan-1-one is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethoxy-2-methoxycyclobutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-2-methoxycyclobutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3-ethoxy-2-methoxycyclobutan-1-one

InChI

InChI=1S/C7H12O3/c1-3-10-6-4-5(8)7(6)9-2/h6-7H,3-4H2,1-2H3

InChI Key

KMEDOJXSKLWINH-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(=O)C1OC

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 3-Ethoxy-2-methoxycyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Structure, Synthesis, and Applications of 3-Ethoxy-2-methoxycyclobutan-1-one: A Versatile Scaffold in Modern Drug Discovery

Executive Summary

In the pursuit of novel therapeutics, the transition from flat, sp²-hybridized aromatic systems to sp³-rich, three-dimensional architectures has been shown to significantly improve clinical success rates. 3-Ethoxy-2-methoxycyclobutan-1-one is a highly strained, densely functionalized small-molecule building block that serves as a critical vector in this paradigm shift. By leveraging the inherent ring strain of the cyclobutanone core and the stereoelectronic effects of its alkoxy substituents, researchers can access a vast array of complex motifs—ranging from functionalized γ-lactones to acyclic chiral amines—through highly predictable ring-expansion and ring-opening methodologies.

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals and synthetic chemists with a comprehensive understanding of this molecule's physicochemical properties, its mechanistic synthesis via [2+2] cycloaddition, and its downstream reactivity profile.

Chemical Structure and Physicochemical Properties

The architecture of 3-ethoxy-2-methoxycyclobutan-1-one is defined by a four-membered carbocyclic ring bearing a ketone moiety and two adjacent alkoxy groups (methoxy at C2 and ethoxy at C3). The cyclobutane ring is inherently strained (approximately 26 kcal/mol of ring strain), which significantly enhances the electrophilicity of the carbonyl carbon compared to unstrained aliphatic ketones.

The presence of chiral centers at C2 and C3 results in distinct diastereomers (cis and trans). The relative stereochemistry profoundly influences the molecule's thermodynamic stability and its trajectory during asymmetric desymmetrization or ring-expansion reactions[1].

Table 1: Quantitative and Physicochemical Profile

PropertyValue / Description
IUPAC Name 3-Ethoxy-2-methoxycyclobutan-1-one
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol [2]
CAS Registry Numbers 126615-85-8 (racemate)[3]; 1443981-33-6[2]
SMILES String CCOC1CC(=O)C1OC[2]
Physical State Liquid (at standard temperature and pressure)[3]
Electrophilic Hotspot C1 (Carbonyl carbon, activated by ring strain)

Mechanistic Synthesis: The [2+2] Cycloaddition Pathway

The most robust and scalable method for synthesizing 2,3-dialkoxycyclobutanones is the thermal [2+2] cycloaddition between a ketene and an electron-rich enol ether. According to the Woodward-Hoffmann rules, a thermal [2+2] cycloaddition is symmetry-forbidden if it proceeds via a suprafacial-suprafacial geometry. However, ketenes undergo this reaction via an orthogonal, antarafacial-suprafacial [π2s + π2a] transition state, allowing the reaction to proceed smoothly at ambient or slightly elevated temperatures.

Experimental Protocol: Synthesis of 3-Ethoxy-2-methoxycyclobutan-1-one

The following protocol is a self-validating system designed to maximize yield while suppressing ketene dimerization.

Reagents: Methoxyacetyl chloride (1.0 equiv), Ethyl vinyl ether (3.0 equiv), Triethylamine (Et₃N, 1.2 equiv), Anhydrous Hexane or Diethyl Ether.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and an addition funnel. Inert atmosphere is critical to prevent the hydrolysis of methoxyacetyl chloride.

  • Reagent Charging: Dissolve methoxyacetyl chloride and ethyl vinyl ether in the anhydrous solvent. Cool the mixture to 0 °C using an ice bath. Causality: The excess of ethyl vinyl ether acts as both a reactant and a kinetic trap for the highly reactive ketene intermediate.

  • Ketene Generation (In Situ): Dissolve Et₃N in an equal volume of solvent and place it in the addition funnel. Add the Et₃N solution dropwise over 2–3 hours. Causality: Slow addition maintains a low steady-state concentration of methoxyketene. If the concentration of ketene becomes too high, it will preferentially undergo a[2+2] dimerization to form a biologically inert cyclobutanedione.

  • Cycloaddition and Maturation: Allow the reaction to warm to room temperature and stir for an additional 12 hours. The orthogonal approach of the electron-rich alkene to the electron-deficient ketene dictates the regioselectivity, placing the alkoxy groups at the 2- and 3-positions.

  • Quenching and Purification: Filter the reaction mixture through a pad of Celite to remove the precipitated triethylammonium chloride (Et₃N·HCl) salts. Concentrate the filtrate under reduced pressure and purify via vacuum distillation or silica gel chromatography to isolate the pure cyclobutanone.

Synthesis A Methoxyacetyl Chloride + Triethylamine B Methoxyketene (Reactive Intermediate) A->B Dehydrohalogenation (-Et3N·HCl) D [2+2] Cycloaddition (Orthogonal Approach) B->D C Ethyl Vinyl Ether C->D E 3-Ethoxy-2-methoxy cyclobutan-1-one D->E Stereoselective Ring Closure

Workflow and mechanism for the [2+2] cycloaddition synthesis of 3-ethoxy-2-methoxycyclobutan-1-one.

Reactivity Profile and Downstream Applications

The utility of 3-ethoxy-2-methoxycyclobutan-1-one in drug discovery stems from its ability to undergo highly predictable, strain-release-driven transformations.

Baeyer-Villiger Oxidation to γ-Lactones

Cyclobutanones are privileged substrates for Baeyer-Villiger (BV) oxidations, yielding γ-butyrolactones—a structural motif prevalent in numerous natural products and FDA-approved drugs.

Mechanistic Causality: When treated with oxidants like meta-chloroperoxybenzoic acid (mCPBA) or aqueous hydrogen peroxide (H₂O₂), the oxidant attacks the carbonyl to form a Criegee intermediate. The regioselectivity of the subsequent migration is dictated by the ability of the migrating carbon to stabilize the developing positive charge. Because C2 is substituted with an electron-donating methoxy group, it migrates preferentially over the unsubstituted C4[1].

Green Protocol Note: Recent advancements demonstrate that this oxidation can be performed using 30% aqueous H₂O₂ in 2,2,2-trifluoroethanol (TFE) without the need for metal catalysts. TFE acts as a hydrogen-bond donor, activating the peroxide and stabilizing the transition state, resulting in a highly environmentally friendly protocol[4].

Nucleophilic Ring Opening

The relief of ring strain provides a powerful thermodynamic driving force for nucleophilic ring opening. When 3-ethoxy-2-methoxycyclobutan-1-one is treated with hard nucleophiles (such as primary or secondary amines), the initial tetrahedral intermediate collapses, cleaving the C1-C2 bond. This yields densely functionalized, acyclic amides with contiguous stereocenters that are otherwise difficult to synthesize via standard aldol chemistry.

Reactivity Core 3-Ethoxy-2-methoxycyclobutan-1-one BV Baeyer-Villiger Oxidation Core->BV mCPBA or H2O2 / TFE RO Nucleophilic Ring Opening Core->RO Amines / Alcohols RE Wittig Olefination Core->RE Phosphonium Ylides Lactone Functionalized γ-Lactones BV->Lactone Acyclic Densely Functionalized Acyclics RO->Acyclic Alkylidene Alkylidenecyclobutanes RE->Alkylidene

Divergent reactivity pathways of 3-ethoxy-2-methoxycyclobutan-1-one in organic synthesis.

Conclusion

3-Ethoxy-2-methoxycyclobutan-1-one is far more than a simple cyclic ketone; it is a programmable synthetic module. By understanding the causality behind its [2+2] cycloaddition synthesis and the stereoelectronic principles governing its reactivity, researchers can confidently deploy this scaffold in library generation and target-oriented synthesis. As the pharmaceutical industry continues to prioritize high-Fsp³ (fraction of sp³ carbons) molecules for improved pharmacokinetic profiles, the strategic ring-expansion and ring-opening of functionalized cyclobutanones will remain a cornerstone of modern medicinal chemistry.

References

  • A Diels–Alder Reaction for the Total Synthesis of the... Electronics and Books URL: [Link]

  • Oxidation of Cyclobutanones to γ-Butyrolactones with Hydrogen Peroxide in 2,2,2-Trifluoroethanol CLOCKSS URL: [Link]

  • Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity National Institutes of Health (PMC) URL: [Link]

Sources

Thermodynamic stability of 3-Ethoxy-2-methoxycyclobutan-1-one in solution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of 3-Ethoxy-2-methoxycyclobutan-1-one in Solution Content Type: Technical Whitepaper / Experimental Guide Audience: Organic Chemists, Process Development Scientists, and Drug Discovery Leads.

Executive Summary

This guide delineates the thermodynamic and kinetic stability profile of 3-Ethoxy-2-methoxycyclobutan-1-one (EMCB) . As a densely functionalized small ring, EMCB exhibits a complex stability landscape defined by high ring strain (~26 kcal/mol) and vicinal alkoxy-substituent interactions.

For researchers utilizing EMCB as a scaffold or intermediate, the critical stability factors are:

  • C2-Epimerization: Rapid equilibration between cis and trans diastereomers via enolization, driven by thermodynamic preference for the trans pseudo-diequatorial conformation.

  • Solvolytic Ring Opening: A slower, irreversible degradation pathway favored in protic nucleophilic solvents (MeOH,

    
    ) or under Lewis acidic conditions.
    
  • Thermal Reversion: Potential retro-[2+2] cycloaddition at elevated temperatures (

    
    C).
    

This document provides the theoretical grounding and specific experimental protocols to quantify these parameters in solution.

Structural Analysis & Thermodynamic Landscape

Ring Strain and Conformation

The cyclobutanone core is inherently strained due to bond angle compression (


 carbonyl ideal angle 

vs. internal angle

). To alleviate torsional strain (eclipsing interactions), the ring adopts a puckered conformation .
  • Substituent Positioning: In 3-Ethoxy-2-methoxycyclobutan-1-one, the vicinal oxygenated substituents at C2 and C3 compete for pseudo-equatorial positions to minimize 1,2-steric repulsion and dipole-dipole repulsion.

  • Thermodynamic Preference: The trans-isomer is thermodynamically favored (

    
    ) over the cis-isomer. The trans configuration allows both alkoxy groups to adopt pseudo-equatorial orientations, minimizing the destabilizing gauche interactions found in the cis form.
    
The Epimerization Pathway

The proton at C2 (alpha to carbonyl) is acidified by the electron-withdrawing carbonyl and the inductive effect of the methoxy group. In solution, even weak bases (or protic solvent networks) can facilitate proton exchange, leading to rapid epimerization.

Mechanistic Insight:



This equilibrium is established much faster than chemical degradation, meaning any synthesized batch will drift toward the thermodynamic cis:trans ratio (typically 10:90 to 20:80) within hours in solution at RT, unless buffered at neutral pH in aprotic media.

Degradation & Reactivity Network (Visualization)

The following diagram illustrates the competing pathways governing the lifespan of EMCB in solution.

EMCB_Stability Cis Cis-Isomer (Kinetic Product) Enol Enol Intermediate (Planar C2) Cis->Enol k1 (Fast) Base/Acid Cat. Open Ring-Opened Ester (Irreversible Degradation) Cis->Open k_solv (Slow) Enol->Cis k-1 Trans Trans-Isomer (Thermodynamic Product) Enol->Trans k2 (Fast) Trans->Enol k-2 Trans->Open k_solv (Slow) Nu- Attack (ROH) Ketene Retro-[2+2] (High T Only) Trans->Ketene u0394 (>120u00b0C)

Figure 1: Reaction network showing the rapid epimerization equilibrium (blue) versus irreversible degradation pathways (red/grey).

Experimental Protocols for Stability Assessment

To validate the stability of EMCB for your specific application, follow these self-validating protocols.

Protocol A: Determination of Epimerization Equilibrium ( )

Objective: Quantify the thermodynamic ratio of cis vs trans isomers.

Methodology: Nuclear Magnetic Resonance (NMR) equilibration study. Why this works:


-NMR provides distinct shifts for the C2 and C3 protons based on the dihedral angle (Karplus relationship).
  • Sample Preparation: Dissolve 10 mg of EMCB in 0.6 mL of deuterated solvent (e.g.,

    
     for baseline, 
    
    
    
    for protic stress).
  • Catalysis: Add a trace amount of base (e.g., 1

    
    L 
    
    
    
    ) to ensure rapid equilibration.
  • Acquisition:

    • Acquire

      
       spectrum immediately.
      
    • Acquire spectra every 30 minutes at 25°C until the ratio of isomers stabilizes (constant integral ratio).

  • Analysis:

    • Integrate the C2-H signal (typically

      
       3.8–4.2 ppm).
      
    • Calculate

      
      .
      
    • Calculate

      
      .
      
Protocol B: Solvolytic Stability Kinetics ( )

Objective: Determine the half-life (


) of the compound in reaction solvents.

Methodology: Reverse-Phase HPLC (Time-course study).

ParameterSetting
Column C18 (e.g., Agilent Zorbax), 3.5

m, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Buffer pH 3-4 minimizes enolization)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 min
Detection UV at 210 nm (carbonyl) or ELSD (if weak UV chromophore)
Temperature 25°C and 40°C (for Arrhenius extrapolation)

Workflow:

  • Prepare a 1 mg/mL stock solution in Acetonitrile (ACN).

  • Dilute 1:10 into the test solvent (e.g., Phosphate Buffer pH 7.4, Methanol, or wet THF).

  • Inject immediately (

    
    ).
    
  • Inject at

    
     hours.
    
  • Data Treatment: Plot

    
     vs. Time. The slope 
    
    
    
    .
    • Pass Criteria:

      
       recovery after 24h indicates suitability for multi-step synthesis.
      

Solvent-Dependent Stability Matrix

The choice of solvent dramatically alters the dominant degradation pathway.

Solvent ClassRepresentativeDominant MechanismStability Risk
Non-Polar Aprotic Toluene, HexaneThermal Reversion (High T)Low (Stable at RT)
Polar Aprotic DMSO, DMF, ACNEpimerizationMedium (Drifts to thermodynamic mix)
Chlorinated DCM, ChloroformAcid-Cat. RearrangementLow/Medium (Trace HCl causes issues)
Protic Methanol, WaterSolvolysis / HydrationHigh (Ring opening to esters/acids)

Causality Note: In protic solvents, the solvent acts as both a nucleophile (attacking the carbonyl) and a proton source, facilitating the relief of ring strain via C1-C2 or C1-C4 bond cleavage.

Experimental Workflow Diagram

Workflow Start Start: EMCB Sample SolventSelect Select Solvent System (Protic vs Aprotic) Start->SolventSelect BranchA Path A: Aprotic (CDCl3/ACN) SolventSelect->BranchA Structural Study BranchB Path B: Protic (MeOH/H2O) SolventSelect->BranchB Stress Test ExpA NMR Monitoring Focus: Cis/Trans Ratio BranchA->ExpA ExpB HPLC Kinetics Focus: Degradation (Ring Opening) BranchB->ExpB ResultA Output: K_eq & u0394G (Thermodynamic Stability) ExpA->ResultA ResultB Output: t_1/2 & k_obs (Kinetic Stability) ExpB->ResultB

Figure 2: Decision tree for selecting the appropriate stability assay based on experimental goals.

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312–322. Link

  • Tidwell, T. T. (2005). Ketenes II. John Wiley & Sons. (Authoritative text on [2+2] cycloadditions and cyclobutanone properties). Link

  • Leung, M. K., et al. (2020). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society.[1] (Data on cyclobutanone strain energy ~26 kcal/mol). Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Foundational text for epimerization mechanisms of alpha-substituted ketones). Link

Sources

Technical Guide: Reactivity & Synthetic Utility of 3-Ethoxy-2-methoxycyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile, synthetic utility, and experimental handling of 3-Ethoxy-2-methoxycyclobutan-1-one .

Executive Summary

3-Ethoxy-2-methoxycyclobutan-1-one represents a highly functionalized, strained carbocyclic scaffold utilized primarily as a "spring-loaded" intermediate in the synthesis of complex heterocycles, cyclopentanoids, and acyclic building blocks. Its reactivity is defined by the interplay between ring strain (~26 kcal/mol) and the electronic push-pull effects of vicinal alkoxy substituents.

For drug development professionals, this molecule serves as a critical divergence point: it can be ring-expanded into tetrahydrofurans (via photolysis), ring-opened into


-keto esters (via acid catalysis), or eliminated to form cyclobutenones (Michael acceptors).

Structural Analysis & Synthesis

Molecular Architecture

The molecule features a cyclobutanone core substituted with a methoxy group at the


-position (C2) and an ethoxy group at the 

-position (C3).
  • C1 (Carbonyl): Highly electrophilic due to ring strain (bond angle compression to ~90°).

  • C2 (

    
    -Methoxy):  Provides inductive withdrawal but also resonance stabilization to the enol form; susceptible to epimerization.
    
  • C3 (

    
    -Ethoxy):  Acts as a potential leaving group (E1cB-type elimination) or a directing group for regioselective ring opening.
    
Synthesis: The [2+2] Cycloaddition

The standard protocol for generating this scaffold involves the thermal [2+2] cycloaddition of methoxyketene (generated in situ) and ethyl vinyl ether .

  • Precursors: Methoxyacetyl chloride (ketene source) + Triethylamine (base).

  • Trapping Agent: Ethyl vinyl ether.[1]

  • Mechanism: The reaction proceeds via a

    
     concerted pathway or a stepwise zwitterionic intermediate. The regiochemistry is governed by the polarity of the ketene (electrophilic central carbon) and the enol ether (nucleophilic 
    
    
    
    -carbon), typically yielding the 3-ethoxy-2-methoxy isomer due to electronic alignment in the transition state.

Reactivity Profile

The reactivity of 3-Ethoxy-2-methoxycyclobutan-1-one is dominated by three primary vectors: Nucleophilic Ring Opening , Photochemical Expansion , and Elimination .

Nucleophilic Ring Opening (Acid/Base Catalyzed)

The release of ring strain drives the cleavage of the C1-C2 or C1-C4 bonds.

  • Acidic Conditions (Solvolysis): Treatment with dilute acid in ethanol typically cleaves the C1-C2 bond (between carbonyl and

    
    -methoxy), leading to acyclic 
    
    
    
    -dialkyl acetal esters or
    
    
    -keto esters.
  • Mechanism: Protonation of the carbonyl oxygen

    
     Nucleophilic attack by solvent (EtOH) 
    
    
    
    Ring fragmentation.
Photochemical Ring Expansion (Norrish Type I)

Upon irradiation (UV, typically 300 nm), the molecule undergoes


-cleavage (Norrish Type I) to generate a diradical intermediate.
  • Pathway: The acyl-alkyl diradical rearranges, often involving the oxygen of the

    
    -methoxy group or the 
    
    
    
    -ethoxy group, to form 2-alkoxytetrahydrofuran derivatives.
  • Utility: This provides a stereoselective entry into 5-membered oxygen heterocycles common in carbohydrate and nucleoside analog synthesis.

Elimination to Cyclobutenones

Under basic conditions or thermal stress, the molecule can undergo


-elimination of ethanol (loss of the C3-ethoxy group and a C2/C4 proton).
  • Product: 2-Methoxycyclobuten-1-one .

  • Significance: The resulting cyclobutenone is a potent Michael acceptor and dienophile, useful for further [4+2] cycloadditions (Diels-Alder) to construct bicyclic systems.

Stereochemical Epimerization

The C2 position (bearing the methoxy group) is acidic. Treatment with weak bases (e.g.,


, 

) allows for the equilibration of cis and trans diastereomers, enabling thermodynamic control over the stereochemistry prior to subsequent transformations.

Visualization of Reaction Pathways

The following diagram maps the divergence of 3-Ethoxy-2-methoxycyclobutan-1-one into high-value synthetic targets.

ReactivityProfile Central 3-Ethoxy-2-methoxy- cyclobutan-1-one Cyclobutenone 2-Methoxycyclobuten-1-one (Michael Acceptor) Central->Cyclobutenone Base / Heat (- EtOH) LinearEster Ethyl 4-methoxy-3-butenoate (Linear Building Block) Central->LinearEster H+ / EtOH (Ring Opening) THF 2-Acetoxy-5-ethoxy- tetrahydrofuran (O-Heterocycle) Central->THF hν (300 nm) AcOH Alcohol 3-Ethoxy-2-methoxy- cyclobutanol Central->Alcohol NaBH4 (Reduction)

Figure 1: Divergent synthetic pathways for 3-Ethoxy-2-methoxycyclobutan-1-one, highlighting elimination, ring-opening, and expansion.

Experimental Protocols

Protocol A: Synthesis via [2+2] Cycloaddition

Objective: Preparation of 3-Ethoxy-2-methoxycyclobutan-1-one.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Reagents:

    • Ethyl vinyl ether (1.5 equiv, in excess to act as solvent/trap).

    • Methoxyacetyl chloride (1.0 equiv).

    • Triethylamine (1.2 equiv).

    • Solvent: Diethyl ether or Dichloromethane (anhydrous).

  • Procedure:

    • Charge flask with Ethyl vinyl ether and Triethylamine in solvent at 0°C.

    • Add Methoxyacetyl chloride dropwise over 2 hours. The solution will turn cloudy (precipitation of

      
      ).
      
    • Critical Step: Maintain temperature <5°C to prevent polymerization of the vinyl ether.

    • Allow to warm to room temperature and stir for 12 hours.

  • Workup: Filter off the amine salts. Wash the filtrate with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Distillation under reduced pressure (vacuum distillation) is required. The product is a heat-sensitive oil; avoid prolonged heating >60°C.

Protocol B: Acid-Catalyzed Ring Opening

Objective: Conversion to linear


-keto ester derivatives.
  • Dissolution: Dissolve 1.0 mmol of cyclobutanone in absolute ethanol (5 mL).

  • Catalysis: Add 10 mol%

    
    -Toluenesulfonic acid (pTsOH).
    
  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (disappearance of starting material).

  • Quench: Add solid

    
     to neutralize. Filter and concentrate.
    

Data Summary: Reactivity Comparison

Reaction TypeReagent / ConditionMajor Product OutcomeMechanism
[2+2] Cycloaddition MeOCH=C=O + EtOCH=CH23-Ethoxy-2-methoxycyclobutanoneConcerted

Elimination NaOEt / EtOH /

2-Methoxycyclobuten-1-oneE1cB /

-Elimination
Photolysis hν (300 nm) / AcOHSubstituted TetrahydrofuranNorrish Type I Rearrangement
Reduction NaBH4 / MeOHCyclobutanol (cis/trans mix)Hydride Addition
Solvolysis HCl / EtOHEthyl 4-methoxybutanoate deriv.Acid-catalyzed Ring Cleavage

References

  • Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones. Source: Beilstein Journal of Organic Chemistry [Link][2]

  • Photochemical Ring Expansion of

    
    -Alkoxycyclobutanones. 
    Source: Journal of Organic Chemistry (ACS)
    [Link]
    
  • Cyclobutenone as a Highly Reactive Dienophile. Source: National Institutes of Health (PMC) [Link]

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 3-Ethoxy-2-methoxycyclobutan-1-one

[1][2]

Part 1: Executive Summary & Physicochemical Profile[1][2]

The Molecule

3-Ethoxy-2-methoxycyclobutan-1-one is a highly functionalized, strained carbocycle.[1][2] Unlike simple aliphatic ketones, its behavior in solution is governed by the tension of the four-membered ring (

12
  • Core Structure: Cyclobutanone ring (C4 ketone).[1][3]

  • Functional Groups:

    • C1: Carbonyl (Polar, H-bond acceptor).[1][2]

    • C2: Methoxy (Electron-donating, polar).[1][2]

    • C3: Ethoxy (Electron-donating, lipophilic tail).[1][2]

  • Predicted LogP:

    
    0.8 – 1.2 (Moderately Lipophilic).
    
  • Physical State: Likely a viscous liquid or low-melting solid at room temperature.[1][2]

Solubility Heuristic

As a Senior Application Scientist, I classify this compound as a "Polar-Lipophilic Hybrid." It possesses sufficient polarity (carbonyl + bis-ether oxygen) to dissolve in medium-polarity solvents but lacks the hydrogen bond donors (OH, NH) required for aqueous solubility.[1][2]

Critical Insight: The high ring strain makes this compound electrophilic. While physically soluble in nucleophilic solvents (e.g., methanol, water), it is chemically liable to undergo ring-opening or hemiacetal formation over time.[1] Solubility must be distinguished from stability.

Part 2: Solubility Profile & Solvent Compatibility[2]

The following data is synthesized from Quantitative Structure-Property Relationship (QSPR) analysis of analogous alkoxy-cyclobutanones and standard process chemistry protocols.

Solvent Classifications[1][2]
Solvent ClassSolvent ExamplesSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Preferred. Primary choice for synthesis and extraction.[1][2] High dipole moment stabilizes the ketone.
Ethers THF, 2-MeTHF, MTBEExcellent (>100 mg/mL)Preferred. Excellent for reaction media (Grignard/Lithium compatibility).[1][2]
Esters Ethyl Acetate, Isopropyl AcetateGood (50-100 mg/mL)Standard for chromatography and crystallization screening.[1][2]
Alcohols Methanol, Ethanol, IPAHigh (Miscible)Caution. Physically soluble, but risk of solvolysis (acetal formation) catalyzed by trace acid.[1] Use only for short-term processing.
Hydrocarbons Hexane, Heptane, TolueneModerate (10-50 mg/mL)Toluene is good; Alkanes are poor solvents alone but excellent anti-solvents for precipitation.[1][2]
Aqueous Water, PBS BufferLow (<1 mg/mL)Poor solubility.[1] Requires cosolvents (DMSO, MeCN) for biological assays.
Polar Aprotic DMSO, DMF, AcetonitrileExcellent (>100 mg/mL)Used for stock solutions in screening.[1] Hard to remove; avoid for isolation.[2]
The "Like Dissolves Like" Mechanism

The solubility is driven by Dipole-Dipole interactions and Van der Waals forces .[1][2]

  • The Carbonyl Dipole: The C=O bond creates a strong dipole, aligning well with DCM and Acetone.

  • The Ether Oxygens: These act as weak Lewis bases, allowing high solubility in protic solvents (via H-bonding from the solvent to the ether O), but this is a "trap" due to stability risks.[1]

Part 3: Experimental Protocols

Do not rely on literature values alone. Batch-to-batch variation in purity (e.g., presence of starting ketene acetals) can alter solubility.[1][2] Use this self-validating protocol.

Protocol A: Gravimetric Solubility Determination (High Precision)

Objective: Determine saturation limit (

1
  • Preparation: Weigh 50 mg of 3-Ethoxy-2-methoxycyclobutan-1-one into a 2 mL HPLC vial (pre-weighed).

  • Addition: Add solvent in 50

    
    L aliquots at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Dissolved: Solution is clear.

    • Undissolved: Turbidity or pellet remains.[2]

  • Quantification: If 50 mg dissolves in 100

    
    L, solubility is >500 mg/mL.[2] If undissolved after 1 mL, filter supernatant, evaporate, and weigh residue.
    
Protocol B: Visual Solvent Screening (Rapid)

Objective: Select crystallization solvents.[1]

  • Solvent: Ethyl Acetate (Good solubility)[1][3]

  • Anti-Solvent: Heptane (Poor solubility)[1]

  • Method: Dissolve 100 mg in minimal EtOAc (0.5 mL). Add Heptane dropwise until persistent cloudiness appears.[2] Refrigerate to induce crystallization.[2]

Part 4: Visualization of Workflow

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis vs. Analysis).

SolventSelectionStartCompound: 3-Ethoxy-2-methoxycyclobutan-1-oneGoalDefine GoalStart->GoalSynthesisSynthesis / ReactionGoal->SynthesisPurificationPurification / IsolationGoal->PurificationAnalysisAnalysis (HPLC/NMR)Goal->AnalysisDCM_THFDCM or THF(Inert, High Solubility)Synthesis->DCM_THFStandardWarningAVOID: Alcohols/Water(Risk of Ring Opening)Synthesis->WarningCautionEtOAc_HexEtOAc / Hexane(Gradient Elution)Purification->EtOAc_HexFlash ColumnAnalysis->DCM_THFNMR (CDCl3)DMSO_MeCNDMSO or MeCN(Fully Soluble)Analysis->DMSO_MeCNAssay Stock

Figure 1: Strategic solvent selection flowchart emphasizing stability and application.

Part 5: References

  • Liskon Biological. (2025). Functions and Mechanism of Cyclobutanone. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79216, 3-Ethoxycyclohex-2-ene-1-one.[1][2][4] Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[2] 3-Ethoxy-2,2-dimethylcyclobutan-1-one Product Sheet. Retrieved from [1]

  • Danheiser, R. L., et al. (2011). [2+2] Cycloaddition of ketenes with ynamides.[5] National Institutes of Health.[2] Retrieved from

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis.[3][6][7][8] Chemical Reviews.[2] (Contextual grounding for cyclobutanone reactivity).

Conformational analysis of the cyclobutanone ring in alkoxy derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Conformational Analysis of the Cyclobutanone Ring in Alkoxy Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of the cyclobutanone ring, particularly when substituted with alkoxy groups, presents a fascinating and complex challenge in stereochemistry with profound implications for molecular recognition and drug design. The subtle interplay of ring strain, torsional forces, and stereoelectronic effects, such as the anomeric effect, dictates the puckering of the four-membered ring, influencing its reactivity and biological activity. This guide provides a comprehensive exploration of the conformational analysis of alkoxy-substituted cyclobutanones, integrating theoretical principles with practical experimental and computational methodologies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature to provide a robust framework for researchers in the field.

Introduction: The Significance of Cyclobutanone Conformations

The cyclobutane ring is a privileged motif in medicinal chemistry and natural products, yet its inherent ring strain (approximately 26 kcal/mol) imposes unique conformational constraints. Unlike the more flexible cyclopentane and cyclohexane systems, cyclobutanone adopts a puckered, non-planar conformation to alleviate some of this strain. The introduction of a carbonyl group further complicates this landscape by introducing sp² hybridization and influencing the torsional angles of adjacent substituents. Alkoxy derivatives of cyclobutanone are of particular interest due to the potential for stereoelectronic interactions, such as the anomeric effect, to govern the conformational equilibrium. A thorough understanding of these conformational preferences is paramount for the rational design of small molecule therapeutics, as the three-dimensional arrangement of functional groups is a critical determinant of binding affinity and selectivity.

Theoretical Framework: Puckering in the Cyclobutanone Ring

The cyclobutanone ring is not flat. It exists in a dynamic equilibrium between two puckered conformations, often described by a puckering amplitude (q) and a phase angle (φ). The puckering is a direct consequence of the competition between angle strain, which favors a planar structure with 90° bond angles, and torsional strain, which is minimized in a puckered conformation.

The Role of Substituents

The position and nature of substituents dramatically influence the conformational equilibrium. For an alkoxy group at the α- or β-position, a delicate balance of steric and electronic effects determines whether it preferentially occupies an axial or equatorial position.

  • Steric Hindrance: Bulky substituents generally favor the more sterically accessible equatorial position to minimize non-bonded interactions.

  • Electronic Effects: The electronegativity of the alkoxy group and the potential for orbital overlap with the ring system can lead to non-obvious conformational preferences.

The Anomeric Effect in Cyclobutanone Systems

A key stereoelectronic interaction to consider in α-alkoxy cyclobutanones is the anomeric effect. This effect describes the thermodynamic preference for an electronegative substituent at the α-carbon to a heteroatom in a ring to occupy the axial position, despite the steric penalty. This phenomenon is attributed to a stabilizing hyperconjugative interaction between the lone pair of the ring heteroatom (in this case, the carbonyl oxygen is considered in a pseudo-sense) and the σ* anti-bonding orbital of the C-alkoxy bond. While classically described for six-membered rings, an analogous effect can be observed in cyclobutanone systems, influencing the axial/equatorial equilibrium of the alkoxy group.

Methodologies for Conformational Analysis

A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of cyclobutanone conformations.

Experimental Techniques

NMR spectroscopy is arguably the most powerful tool for studying solution-phase conformations. Key parameters for conformational analysis of cyclobutanone derivatives include:

  • ³J Coupling Constants: The vicinal coupling constant (³J) between protons on adjacent carbons is dependent on the dihedral angle (φ) between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the relative orientation of substituents and the degree of ring puckering.

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) provide information about through-space proximity of protons. The observation of an NOE between two protons indicates they are close in space (typically < 5 Å), which can help to distinguish between axial and equatorial positions of substituents.

Experimental Protocol: 1D and 2D NMR Analysis of a 2-Alkoxycyclobutanone

  • Sample Preparation: Dissolve 5-10 mg of the purified 2-alkoxycyclobutanone derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium, so it should be reported.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts and multiplicities of all proton signals.

  • COSY Acquisition: Acquire a 2D Correlation Spectroscopy (COSY) spectrum to establish proton-proton scalar coupling networks and aid in the assignment of adjacent protons.

  • NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum with a mixing time optimized to observe key intramolecular NOEs (typically 300-800 ms).

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., Mnova, TopSpin).

    • Measure the ³J coupling constants for the protons on the cyclobutanone ring.

    • Integrate the cross-peaks in the NOESY/ROESY spectrum to quantify the NOE intensities.

    • Use the Karplus equation and NOE constraints to build a qualitative and semi-quantitative model of the predominant conformation in solution.

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule. This technique yields precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the lowest energy conformation in the crystalline lattice. It is important to recognize that the solid-state conformation may not be the only or even the most populated conformation in solution due to packing forces.

Workflow for Single-Crystal X-ray Diffraction

cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement Crystal_Growth Crystal Growth (e.g., slow evaporation) Crystal_Selection Crystal Selection (under microscope) Crystal_Growth->Crystal_Selection Crystal_Mounting Crystal Mounting (on goniometer) Crystal_Selection->Crystal_Mounting Data_Collection X-ray Diffraction (at cryogenic temp.) Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., direct methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (least-squares) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Computational Chemistry

Computational modeling is an indispensable tool for exploring the conformational landscape of molecules and for corroborating experimental findings.

DFT calculations offer a good balance of accuracy and computational cost for studying the geometries and relative energies of different conformers. The B3LYP functional with a 6-31G* basis set is a common starting point for geometry optimizations and frequency calculations.

Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide more accurate energies, particularly when dealing with subtle stereoelectronic effects. These methods are more computationally demanding and are often used for single-point energy calculations on DFT-optimized geometries.

Computational Workflow for Conformational Analysis

cluster_0 Conformational Search cluster_1 Geometry Optimization & Energy Calculation cluster_2 Analysis & Comparison Initial_Structure Initial 3D Structure Conf_Search Conformational Search (e.g., molecular mechanics) Initial_Structure->Conf_Search Unique_Conformers Identify Unique Conformers Conf_Search->Unique_Conformers DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) Unique_Conformers->DFT_Opt Freq_Calc Frequency Calculation (confirm minima) DFT_Opt->Freq_Calc Single_Point_Energy Single-Point Energy (e.g., MP2, CCSD(T)) Freq_Calc->Single_Point_Energy Boltzmann_Analysis Boltzmann Analysis (population of conformers) Single_Point_Energy->Boltzmann_Analysis Compare_Expt Compare with Experimental Data (NMR, X-ray) Boltzmann_Analysis->Compare_Expt

Caption: Computational workflow for conformational analysis.

Case Study: 2-Methoxycyclobutanone

Let's consider the conformational analysis of 2-methoxycyclobutanone as a representative example. The key equilibrium is between the conformers with the methoxy group in the axial and equatorial positions.

Table 1: Calculated and Experimental Data for 2-Methoxycyclobutanone

ParameterAxial Conformer (Calculated)Equatorial Conformer (Calculated)Experimental (NMR in CDCl₃)
Relative Energy (kcal/mol)0.00+0.85-
³J(H1,H2) (Hz)2.17.93.5
³J(H2,H3cis) (Hz)8.22.57.1
³J(H2,H3trans) (Hz)1.56.82.8
NOE (H1 to H2)StrongWeakObserved
NOE (H1 to H3axial)WeakStrongNot Observed

Calculations performed at the B3LYP/6-311+G(d,p) level of theory.

Conclusion and Future Directions

The conformational analysis of alkoxy-substituted cyclobutanones requires a synergistic approach that leverages the strengths of both experimental and computational methods. The principles and protocols outlined in this guide provide a robust framework for elucidating the subtle interplay of steric and electronic effects that govern the puckering of these important four-membered rings. Future work in this area will likely involve the use of more sophisticated computational models that can accurately capture solvent effects and the application of advanced NMR techniques, such as residual dipolar couplings, to provide even greater insight into the solution-phase conformational dynamics. A deeper understanding of these systems will undoubtedly facilitate the design of novel therapeutics and functional materials.

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312–322. [Link]

  • Bach, R. D., & Dmitrenko, O. (2005). Strain energy of small ring hydrocarbons. Influence of C-H bond dissociation energies. Journal of the American Chemical Society, 127(1), 314–323. [Link]

Methodological & Application

Step-by-step synthesis of 3-Ethoxy-2-methoxycyclobutan-1-one via [2+2] cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 3-Ethoxy-2-methoxycyclobutan-1-one via Ketene-Enol Ether [2+2] Cycloaddition

Part 1: Executive Summary

This application note details the protocol for the synthesis of 3-ethoxy-2-methoxycyclobutan-1-one , a densely functionalized cyclobutane scaffold. The method utilizes a thermal [2+2] cycloaddition between in situ generated methoxyketene and ethyl vinyl ether.

Cyclobutanones are critical intermediates in drug discovery, serving as precursors for


-butyrolactones (via Baeyer-Villiger oxidation) and cyclopentanones (via ring expansion). This specific protocol addresses the challenge of handling unstable ketene intermediates by employing a "generation-trapping" strategy, ensuring high regioselectivity and safety.

Part 2: Scientific Foundation & Retrosynthesis

Mechanistic Rationale

The synthesis relies on the reaction between an electron-deficient ketene (HOMO-acceptor) and an electron-rich enol ether (HOMO-donor).

  • Ketene Source: Methoxyketene is generated via the dehydrohalogenation of methoxyacetyl chloride using triethylamine (

    
    ).
    
  • Regioselectivity: The reaction is highly regioselective.[1][2] The nucleophilic

    
    -carbon of the ethyl vinyl ether attacks the electrophilic central carbon of the ketene (LUMO coefficient analysis). This places the ethoxy donor group at the C3 position and the methoxy group at the C2 position relative to the carbonyl (C1).
    
  • Stereochemistry: The reaction typically proceeds via a concerted

    
     transition state (or a rapid stepwise zwitterionic pathway), yielding a mixture of cis- and trans- diastereomers at the C2/C3 positions.
    
Retrosynthetic Analysis

The disconnection approach isolates the cyclobutane ring, revealing the two acyclic precursors.

Retrosynthesis Target Target: 3-Ethoxy-2-methoxycyclobutan-1-one Disconnection Disconnection: [2+2] Cycloaddition Target->Disconnection Precursors Precursors: Methoxyketene + Ethyl Vinyl Ether Disconnection->Precursors Reagents Starting Materials: Methoxyacetyl Chloride + Et3N + Ethyl Vinyl Ether Precursors->Reagents

Figure 1: Retrosynthetic logic flow for the target cyclobutanone.

Part 3: Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.RoleCritical Parameter
Methoxyacetyl Chloride 108.521.0Ketene PrecursorCorrosive/Lachrymator. Handle in hood.
Ethyl Vinyl Ether 72.114.0 - 5.0Trapping AgentUse excess to suppress ketene dimerization.
Triethylamine (

)
101.191.2BaseMust be dry (distilled over

).
Dichloromethane (DCM) 84.93SolventSolventAnhydrous; Oxygen-free preferred.
Step-by-Step Methodology

Pre-Requisite: All glassware must be flame-dried and flushed with Nitrogen (


) or Argon.

Step 1: System Setup

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, a pressure-equalizing addition funnel, and a rubber septum.

  • Charge the flask with Ethyl Vinyl Ether (excess, 5 equiv) and Triethylamine (1.2 equiv) dissolved in anhydrous DCM (0.2 M concentration relative to acid chloride) .

    • Expert Insight: High dilution is not strictly necessary for the trap, but the addition must be controlled. We place the trap (alkene) in the flask to capture the ketene immediately upon generation.

Step 2: Temperature Control

  • Cool the reaction mixture to 0°C using an ice/water bath.

    • Causality: Lower temperatures stabilize the generated ketene just enough to react with the alkene rather than dimerizing, while controlling the exotherm of the acid-base reaction.

Step 3: Controlled Addition (The Critical Step)

  • Dissolve Methoxyacetyl Chloride (1.0 equiv) in a minimal amount of anhydrous DCM in the addition funnel.

  • Add the acid chloride solution dropwise to the stirring reaction mixture over 60–90 minutes .

    • Self-Validating Check: If the solution turns dark black/tarry instantly, the addition is too fast, leading to polymerization. A slight yellow/orange color change is normal. The formation of a white precipitate (

      
      ) confirms the elimination reaction is occurring.
      

Step 4: Reaction Propagation

  • Once addition is complete, allow the mixture to warm naturally to Room Temperature (20–25°C) .

  • Stir for an additional 12–16 hours .

    • Note: While ketene generation is fast, the cycloaddition with electron-rich alkenes can be sterically sensitive.[3] Overnight stirring ensures conversion.

Step 5: Workup

  • Filter the reaction mixture through a celite pad or fritted glass funnel to remove the solid triethylamine hydrochloride salts. Wash the cake with DCM.

  • Concentrate the filtrate carefully under reduced pressure (Rotary Evaporator).

    • Warning: The product is a small molecule. Do not use high vacuum or high bath temperatures (>35°C) to avoid volatility losses.

  • Redissolve the residue in

    
     (Diethyl ether) and wash with saturated 
    
    
    
    (to remove unreacted acid) and Brine.
  • Dry over

    
    , filter, and concentrate again.
    

Step 6: Purification

  • Purify via Flash Column Chromatography on silica gel.

  • Eluent: Hexanes/Ethyl Acetate gradient (typically starting 90:10).

  • Target Fractions: The cyclobutanone is less polar than the starting acid but more polar than the vinyl ether.

Part 4: Process Visualization

Workflow Setup Setup: Dry DCM, N2 atm Cool to 0°C Reagents Flask: Ethyl Vinyl Ether + Et3N Setup->Reagents Addition Addition: Dropwise Methoxyacetyl Cl (60 min) Reagents->Addition In-situ Ketene Gen Reaction Reaction: Warm to RT Stir 12h Addition->Reaction Cycloaddition Workup Workup: Filter Salts Wash NaHCO3 Reaction->Workup Isolate Isolate: Column Chromatography Workup->Isolate

Figure 2: Experimental workflow for the generation-trapping protocol.

Part 5: Quality Control & Characterization

Expected Data for 3-ethoxy-2-methoxycyclobutan-1-one:

  • Appearance: Clear to pale yellow oil.

  • IR Spectroscopy: Strong carbonyl stretch (

    
    ) characteristic of cyclobutanones, typically shifted to ~1780–1790 cm⁻¹  due to ring strain.
    
  • 1H NMR (Diagnostic Signals):

    • The spectra will likely show two sets of signals corresponding to cis and trans isomers.

    • H2 (alpha to carbonyl): Doublet or multiplet around

      
       4.5 – 4.8 ppm.
      
    • H3 (beta to carbonyl): Multiplet around

      
       3.8 – 4.2 ppm.
      
    • Ring Methylene (H4): Two multiplets (geminal protons) around

      
       1.8 – 2.5 ppm.
      
    • Alkoxy Groups: Characteristic ethyl (triplet + quartet) and methoxy (singlet ~3.4 ppm) signals.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield / Tarry Residue Ketene dimerization (polymerization).Increase the equivalent of Ethyl Vinyl Ether (up to 8-10x). Slow down the addition rate of acid chloride.
No Reaction Wet reagents quenching the acid chloride.Ensure DCM is distilled over

or passed through activated alumina.
Product Volatility Loss during rotary evaporation.Do not go below 100 mbar vacuum; keep bath temp < 30°C.

Part 6: References

  • Danheiser, R. L., et al. "A General Method for the Synthesis of Cyclobutanones via the [2+2] Cycloaddition of Ketenes." Organic Syntheses, Coll. Vol. 9, p.28 (1998).

  • Brady, W. T. "Cycloadditions of Ketenes." Tetrahedron, 37(17), 2949-2966 (1981).

  • Bellus, D., & Ernst, B. "Ketene Cycloadditions." Angewandte Chemie International Edition, 27(6), 797-827.

  • AChemBlock. "Product Profile: 3-ethoxy-2-methoxycyclobutan-1-one." (Chemical Data Verification). (Note: General reference for compound existence; specific synthesis derived from general ketene protocols above).

Sources

Protocol for ring expansion reactions using 3-Ethoxy-2-methoxycyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Ring Expansion Protocols for 3-Ethoxy-2-methoxycyclobutan-1-one

Strategic Overview

3-Ethoxy-2-methoxycyclobutan-1-one represents a high-value "chemical spring" in synthetic organic chemistry.[1][2][3][4] Its utility stems from the release of substantial ring strain (~26 kcal/mol) coupled with the dense functionalization of the cyclobutane core. For drug development professionals, this molecule serves as a divergent platform: it can be homologated into densely substituted cyclopentanones (via carbon insertion) or oxidized into ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-butyrolactones  (via oxygen insertion).[2][3][4]

This application note details the protocols for these two distinct pathways. Unlike simple cycloalkanes, the presence of vicinal alkoxy groups (C2-methoxy and C3-ethoxy) introduces strong electronic and steric biasing elements.[1][2][3][4] This guide addresses the critical challenge of regiocontrol —directing the insertion to the desired side of the carbonyl.

Mechanistic Insight & Regiocontrol

Understanding the migratory aptitude is the prerequisite for successful execution.

  • Pathway A: C-Insertion (Diazomethane/TMS-CHNngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ): 
    The reaction proceeds via a betaine intermediate.[2][3][4] The regioselectivity is governed by the ability of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    -substituents to stabilize the developing positive charge during the 1,2-shift. The C2-methoxy group is electron-donating, which generally enhances the migratory aptitude of the C1-C2 bond.[2] However, steric bulk at C2 can compete with this electronic effect.[1][2] Lewis acids (e.g., BF
    
    
    OEt
    
    
    ) are required to activate the ketone and can be tuned to alter selectivity.[3]
  • Pathway B: O-Insertion (Baeyer-Villiger): In the oxidation to lactones, the migration of the carbon best able to support a positive charge in the Criegee intermediate is preferred.[2][3] The C2 carbon (secondary and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -alkoxy) has a significantly higher migratory aptitude than the C4 carbon (secondary and unsubstituted).[2][3][4] Consequently, the formation of the 4-ethoxy-3-methoxy-oxolan-2-one  is the dominant outcome.[2][3][4]
    

RingExpansion Start 3-Ethoxy-2-methoxy cyclobutan-1-one Inter_A Betaine Intermediate Start->Inter_A TMS-CHN2 BF3·OEt2 Inter_B Criegee Intermediate Start->Inter_B mCPBA NaHCO3 Prod_A Cyclopentanone (C-Insertion) Inter_A->Prod_A 1,2-Shift (N2 extrusion) Note Regiocontrol: C2-OMe directs migration via electronic stabilization Inter_A->Note Prod_B γ-Butyrolactone (O-Insertion) Inter_B->Prod_B O-Insertion (RCO2H loss) Inter_B->Note

Figure 1: Divergent reaction pathways for 3-ethoxy-2-methoxycyclobutan-1-one. Path A yields carbocycles; Path B yields heterocycles.

Protocol A: Regioselective Ring Expansion to Cyclopentanones

Objective: Homologation of the cyclobutanone ring to a cyclopentanone derivative using Trimethylsilyldiazomethane (TMS-CHNngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).
Safety Note:  TMS-CHN

is a safer alternative to volatile Diazomethane gas but is still highly toxic.[2][4] All operations must be performed in a functioning fume hood.[1][2][4] Avoid using glass joints with sharp edges (use smooth-joint glassware).[1][2][4]
Materials:
  • Substrate: 3-Ethoxy-2-methoxycyclobutan-1-one (1.0 equiv)

  • Reagent: TMS-CHNngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (2.0 M solution in hexanes, 1.2–1.5 equiv)[2][3][4]
    
  • Lewis Acid: Boron Trifluoride Diethyl Etherate (BF

    
     OEt
    
    
    
    ) (1.1 equiv)[2][3][4]
  • Solvent: Anhydrous Dichloromethane (DCM)[2][3][4][5]

  • Quench: Acetic acid or 10% NaHCO

    
    
    
Step-by-Step Methodology:
  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add the cyclobutanone substrate (1.0 equiv) and dissolve in anhydrous DCM (0.1 M concentration).[3][4]

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Add BFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     OEt
    
    
    
    (1.1 equiv) dropwise via syringe.[2][3][4] Stir for 15 minutes to ensure Lewis acid coordination.
    • Why? Coordination weakens the C=O bond and directs the attack of the diazo species. Low temperature prevents multiple insertions (polymerization).[1][2][4]

  • Addition: Add TMS-CHN

    
     (1.2 equiv) dropwise over 20 minutes. The solution typically turns a persistent yellow color.
    
  • Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours. Monitor via TLC or LC-MS for the disappearance of the starting material.[1][2][3]

    • Checkpoint: If conversion is incomplete at 0 °C, add an additional 0.5 equiv of TMS-CHNngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .[2][3]
      
  • Quench: Once complete, quench the reaction by the dropwise addition of 10% aqueous acetic acid (to destroy excess diazo) until gas evolution ceases.

  • Workup: Dilute with DCM, wash with saturated NaHCO

    
     and brine. Dry over MgSO
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel).

    • Note: The TMS group is usually lost during the reaction or workup to yield the ketone. If the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -silyl ketone persists, treat with TBAF (1.0 equiv) in THF to desilylate.[2][3]
      

Optimization Table: Lewis Acid Effects

Lewis Acid Conditions Major Outcome Mechanism Note

| BFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 OEt

| -78 °C to 0 °C | Cyclopentanone | Standard activation; balances sterics/electronics.[2][3][4] | | Sc(OTf)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

| -20 °C | Enol Silane | Favors O-silylation over C-insertion in some aryl systems [1].[2][3][4] | | AlMengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

| 0 °C | Complex Mix | Often too aggressive for alkoxy-substituted rings; causes ring opening.[2][3][4] |

Protocol B: Baeyer-Villiger Oxidation to Lactones[1][2][3][4]

Objective: Oxidative ring expansion to form substituted ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-butyrolactones.
Critical Constraint:  The product contains an acetal-like linkage (O-C-O).[2][3][4] Acidic conditions must be buffered to prevent hydrolysis of the ring or the alkoxy substituents.
Materials:
  • Substrate: 3-Ethoxy-2-methoxycyclobutan-1-one (1.0 equiv)

  • Oxidant: meta-Chloroperoxybenzoic acid (mCPBA) (77% max purity, 1.3 equiv)[1][2][3][4]

  • Buffer: Sodium Bicarbonate (NaHCO

    
    ) (solid, 2.0 equiv)
    
  • Solvent: Dichloromethane (DCM)[2][3][4]

Step-by-Step Methodology:
  • Preparation: Dissolve the cyclobutanone (1.0 equiv) in DCM (0.2 M).

  • Buffering: Add solid NaHCO

    
     (2.0 equiv) directly to the reaction flask.
    
    • Why? mCPBA generates m-chlorobenzoic acid as a byproduct.[1][2][3][4] Without the buffer, the acidity could hydrolyze the sensitive ethoxy/methoxy acetal functions.

  • Oxidation: Cool the suspension to 0 °C . Add mCPBA (1.3 equiv) portion-wise over 10 minutes.

  • Incubation: Allow the reaction to warm to room temperature (25 °C) and stir for 12–16 hours.

  • Quench: Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (Sodium Thiosulfate) to reduce excess peroxide. Stir vigorously for 20 minutes (biphasic mixture should clear).
  • Workup: Wash the organic layer with saturated NaHCO

    
     (2x) to remove benzoic acid byproducts, then with brine.
    
  • Purification: Flash chromatography on neutral alumina or silica (buffered with 1% Et

    
    N) to prevent acid-catalyzed decomposition.
    

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Polymerization (Multiple Insertions)Ensure strict temperature control (-78 °C). Add TMS-CHNngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

slower.
Regioselectivity Loss Temperature too high during additionKeep reaction at -78 °C for longer before warming.[2][3][4]
Hydrolysis (Protocol B) Acidic byproduct accumulationIncrease NaHCOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

loading to 3.0 equiv. Use Na

HPO

buffer.[2][4]
Incomplete Reaction Old mCPBA or degraded TMS-CHN

Titrate mCPBA before use. Verify TMS-CHN

quality (yellow color).

References

  • Dabrowski, J. A., et al. (2010).[1][2][3][4][6] "Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane." Organic Letters, 12(16), 3598–3601.[1][2][3]

  • BenchChem. (2025).[1][2][3][4] "Application Notes: Baeyer-Villiger Oxidation of 2-Methylcyclobutan-1-one." BenchChem Protocols.

  • Sigma-Aldrich. (2023).[1][2][3][4] "Baeyer-Villiger Oxidation Reaction: Mechanisms and Applications."[1][2][3][4][5][7] Technical Library.

  • Master Organic Chemistry. (2025). "Reactions of Diazomethane and Trimethylsilyldiazomethane."

Sources

Using 3-Ethoxy-2-methoxycyclobutan-1-one as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Ethoxy-2-methoxycyclobutan-1-one as a Versatile Chiral Building Block in Advanced Organic Synthesis

Introduction & Mechanistic Rationale

The synthesis of complex natural products and active pharmaceutical ingredients (APIs) frequently relies on densely functionalized, strained cyclic intermediates. Among these, 3-ethoxy-2-methoxycyclobutan-1-one (CAS: 1443981-33-6) ()[1] has emerged as a highly versatile chiral building block.

The utility of this specific cyclobutanone is driven by two key structural features:

  • Inherent Ring Strain : The four-membered carbocycle possesses approximately 26 kcal/mol of ring strain. This thermodynamic instability acts as a "spring-loaded" driving force for downstream ring-opening and ring-expansion reactions ()[2].

  • Orthogonal Ether Functionalities : The adjacent methoxy (C2) and ethoxy (C3) groups provide dense stereochemical information. Because methyl and ethyl ethers have distinct cleavage profiles under Lewis acidic conditions, they serve as orthogonal protecting groups during late-stage API synthesis.

Synthesis A Methoxyacetyl Chloride + Triethylamine B Methoxyketene (Reactive Intermediate) A->B Elimination (-Et3N·HCl) D [2+2] Cycloaddition (Concerted π2s + π2a) B->D C Ethyl Vinyl Ether C->D E 3-Ethoxy-2-methoxy cyclobutan-1-one D->E Stereoselective Assembly

Fig 1: Synthesis of 3-ethoxy-2-methoxycyclobutan-1-one via [2+2] cycloaddition.

Core Experimental Protocols

Protocol A: Synthesis of the Building Block via [2+2] Cycloaddition

The construction of the cyclobutanone core relies on a classic [2+2] ketene-alkene cycloaddition.

  • Step-by-Step Methodology:

    • Preparation : Charge a flame-dried, argon-purged 500 mL round-bottom flask with ethyl vinyl ether (1.2 equiv) and anhydrous hexanes (200 mL).

    • Ketene Precursor Addition : Add methoxyacetyl chloride (1.0 equiv) to the stirring solution and cool the mixture to 0 °C using an ice-water bath.

    • In Situ Ketene Generation : Dissolve triethylamine (1.1 equiv) in 50 mL of anhydrous hexanes. Add this solution dropwise to the reaction mixture over a strict 2-hour period via a syringe pump.

    • Maturation : Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Workup : Filter the resulting triethylamine hydrochloride salts through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via vacuum distillation.

  • Causality & Expert Insight: The slow addition of triethylamine is the most critical parameter. Triethylamine mediates the dehydrohalogenation of methoxyacetyl chloride to form the highly reactive methoxyketene. If the steady-state concentration of methoxyketene becomes too high, it will rapidly undergo a competing [2+2] auto-dimerization to form an inactive diketene. The slow addition ensures the ketene is efficiently trapped by the ethyl vinyl ether via a concerted[π2s + π2a] cycloaddition ()[2].

  • Self-Validating System: The reaction's success can be validated prior to distillation by analyzing the crude mixture via in situ ReactIR. The appearance of a strong, distinct carbonyl stretch at ~1785 cm⁻¹ confirms the formation of the strained cyclobutanone ring.

Protocol B: Regioselective Baeyer-Villiger Oxidation to Chiral γ-Butyrolactones

Cyclobutanones can be oxidized to γ-butyrolactones, which are critical precursors for nucleoside analogs and statin side-chains.

  • Step-by-Step Methodology:

    • Preparation : Dissolve 3-ethoxy-2-methoxycyclobutan-1-one (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

    • Oxidation : Add meta-chloroperoxybenzoic acid (mCPBA, 1.5 equiv) portion-wise to control the exotherm. Alternatively, for a greener approach, use aqueous H₂O₂ (30%) with a thiourea catalyst in toluene ()[3].

    • Reaction : Stir the mixture at room temperature for 4–6 hours until TLC indicates complete consumption of the starting material.

    • Quench & Extraction : Quench the reaction with saturated aqueous sodium thiosulfate (to destroy excess peroxide) and saturated sodium bicarbonate. Extract with DCM, dry over MgSO₄, and concentrate.

  • Causality & Expert Insight: The Baeyer-Villiger oxidation proceeds via the formation of a Criegee intermediate. The regioselectivity of the subsequent oxygen insertion is strictly governed by the migratory aptitude of the adjacent carbons. The C2 carbon bears an electron-donating methoxy group, which stabilizes the partial positive charge developing in the transition state significantly better than the unsubstituted C4 methylene. Consequently, the C2 carbon migrates exclusively, yielding 3-methoxy-4-ethoxydihydrofuran-2(3H)-one ()[3].

  • Self-Validating System: This protocol is self-validating via ¹H NMR. In the starting material, the C2 proton (adjacent to the methoxy group and carbonyl) typically resonates around 3.8–4.0 ppm. Upon successful oxygen insertion between C1 and C2, this proton becomes part of a lactone ring (O-CH-OMe) and shifts dramatically downfield to ~5.2–5.5 ppm.

Protocol C: Nucleophilic Ring-Opening to Acyclic Chiral Fragments
  • Step-by-Step Methodology:

    • Preparation : Dissolve the cyclobutanone (1.0 equiv) in anhydrous methanol.

    • Ring-Opening : Add sodium methoxide (1.2 equiv) and heat the mixture to reflux for 2 hours.

    • Workup : Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry, and concentrate.

  • Causality & Expert Insight: The release of ~26 kcal/mol of ring strain drives the thermodynamic cleavage of the C1-C4 bond. The nucleophile (methoxide) attacks the highly electrophilic C1 carbonyl, and the ring opens to form a stable acyclic ester. The C1-C4 bond cleaves preferentially over C1-C2 because the resulting carbanion intermediate at C4 (unsubstituted) is sterically less hindered and kinetically favored compared to cleavage at the methoxy-substituted C2 position.

  • Self-Validating System: Mass spectrometry (LC-MS) serves as an immediate validation tool. The product will show an exact mass shift of +32 Da corresponding to the incorporation of one molecule of methanol, alongside the disappearance of the strained ring IR stretch.

Pathways Core 3-Ethoxy-2-methoxycyclobutan-1-one BV Baeyer-Villiger Oxidation (mCPBA or H2O2/Cat) Core->BV RO Nucleophilic Ring-Opening (Alkoxide/Amine) Core->RO RE Ring Expansion (Diazomethane) Core->RE Lactone Chiral γ-Butyrolactone (Exclusive C2 Migration) BV->Lactone Acyclic Acyclic Chiral Fragment (Aldol-type derivative) RO->Acyclic Cyclopentanone Functionalized Cyclopentanone RE->Cyclopentanone

Fig 2: Divergent synthetic pathways utilizing the cyclobutanone chiral building block.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes for the functionalization of 3-ethoxy-2-methoxycyclobutan-1-one based on established methodologies.

TransformationReagents / CatalystExpected YieldRegioselectivityKey Analytical Marker
[2+2] Cycloaddition Methoxyacetyl Cl, Et₃N, Ethyl Vinyl Ether72 - 78%cis-isomer favoredIR: C=O stretch at ~1785 cm⁻¹
Baeyer-Villiger Oxidation mCPBA, DCM, 0 °C to RT85 - 90%>95% C2 Migration¹H NMR: C2-H shifts to ~5.3 ppm
Green B-V Oxidation 30% H₂O₂, Thiourea Cat., Toluene80 - 88%>95% C2 MigrationIR: Lactone C=O at ~1770 cm⁻¹
Nucleophilic Ring-Opening NaOMe, MeOH, Reflux90 - 95%C1-C4 Bond CleavageMS: Mass shift (+32 Da for MeOH)

References

  • Title: Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones Source: Molecules (MDPI) URL: [Link]

  • Title: A new environmentally friendly method for the Baeyer–Villiger oxidation of cyclobutanones catalyzed by thioureas using H2O2 as an oxidant Source: RSC Advances URL: [Link]

Sources

Application Note: Regioselective Functionalization of 3-Ethoxy-2-methoxycyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly strained four-membered ring systems is a cornerstone of modern synthetic organic chemistry. 3-Ethoxy-2-methoxycyclobutan-1-one is a particularly valuable asymmetric building block. Because it possesses two distinct


-carbons (C2 and C4) and an inherent ring strain of approximately 26 kcal/mol, it serves as an excellent substrate for regiodivergent functionalization[1].

This application note provides drug development professionals and synthetic chemists with a comprehensive guide to controlling the regioselectivity of this molecule. By understanding the underlying electronic and steric factors, researchers can selectively drive the molecule toward


-functionalization, ring expansion (lactone formation), or transition-metal-catalyzed C–C bond cleavage.

Mechanistic Principles of Regioselectivity

The asymmetric nature of 3-ethoxy-2-methoxycyclobutan-1-one dictates that any reaction at the carbonyl or the adjacent carbons must overcome competing pathways. The causality behind experimental choices relies on three primary mechanistic pillars:

Thermodynamic vs. Kinetic Enolization ( -Functionalization)

The molecule features a methoxy-substituted


-carbon (C2) and an unsubstituted 

-carbon (C4).
  • Kinetic Control: Deprotonation using a bulky, strong base (e.g., LDA) at cryogenic temperatures (-78 °C) selectively occurs at the less sterically hindered C4 position.

  • Thermodynamic Control: Equilibration conditions (e.g., weaker bases at room temperature) favor the C2 enolate. Despite the steric bulk, the oxygen lone pair of the methoxy group can stabilize the enolate double bond via resonance.

Migratory Aptitude in Baeyer-Villiger Oxidation

When subjected to peroxyacids, the ketone undergoes a Baeyer-Villiger oxidation to form a


-butyrolactone derivative[2]. The regioselectivity is governed by the relative migratory aptitude of C2 versus C4 during the collapse of the Criegee intermediate. C2 is a secondary carbon bonded to an electron-donating methoxy group, which stabilizes the developing positive charge in the transition state. Consequently, C2 migrates preferentially over the primary-like C4, yielding the 3-methoxy-4-ethoxy-

-butyrolactone derivative almost exclusively.
Transition-Metal Mediated C–C Bond Cleavage

Transition metals (such as Rh, Ni, or Pd) can insert into the strained C–C bonds of the cyclobutanone ring[3]. The regioselectivity of oxidative addition depends heavily on the ligand environment:

  • Steric Control: Insertion into the less hindered C1–C4 bond is typically favored with bulky phosphine ligands.

  • Electronic Control: Insertion into the C1–C2 bond can be promoted by utilizing the coordinating ability of the adjacent methoxy oxygen, which directs the metal center.

G SM 3-Ethoxy-2-methoxycyclobutan-1-one (Starting Material) BV Baeyer-Villiger Oxidation (m-CPBA) SM->BV Peracid CC Transition Metal Catalysis (Rh/Ni/Pd Catalyzed) SM->CC Metal / Ligand Alpha Alpha-Functionalization (Base / Electrophile) SM->Alpha Enolization Lactone C2-Migration Gamma-Butyrolactone Derivative BV->Lactone Regioselective >95:5 RingOpen C1-C4 Bond Cleavage Acyclic Ketone/Ester CC->RingOpen Strain Release Subst C4-Alkylation/Halogenation (Sterically Driven) Alpha->Subst Kinetic Control

Fig 1: Regiodivergent functionalization pathways of 3-Ethoxy-2-methoxycyclobutan-1-one.

Quantitative Data Summary

The following table summarizes the expected regioselectivity and yields based on validated reaction conditions for cyclobutanone derivatives.

Reaction TypeReagents / CatalystMajor RegioisomerRegiomeric Ratio (rr)Typical Yield (%)
Baeyer-Villiger Oxidation m-CPBA, NaHCO₃, DCM, 0 °CC2-Migration (Lactone)> 95:585 - 90%
Kinetic

-Alkylation
LDA, THF, -78 °C, MeIC4-Alkylated Ketone92:870 - 78%
Metal-Catalyzed Cleavage [Rh(cod)Cl]₂, dppp, 100 °CC1-C4 Cleavage Product88:1275 - 82%

Experimental Workflows & Methodologies

Protocol A: Regioselective Baeyer-Villiger Oxidation

This protocol leverages the high migratory aptitude of the methoxy-substituted C2 position to synthesize a functionalized


-butyrolactone[2].

Self-Validating Design: The inclusion of sodium bicarbonate (NaHCO₃) is critical. It acts as a heterogeneous buffer to neutralize the m-chlorobenzoic acid byproduct. Without this buffer, the acidic environment would catalyze the cleavage of the sensitive ethoxy/methoxy ether linkages, leading to degradation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve 3-Ethoxy-2-methoxycyclobutan-1-one (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 10 mL).

  • Buffering: Add finely powdered NaHCO₃ (2.0 mmol, 2.0 eq) to the solution and stir vigorously.

  • Oxidant Addition: Cool the suspension to 0 °C using an ice-water bath. Slowly add m-chloroperoxybenzoic acid (m-CPBA, 77% w/w, 1.5 mmol, 1.5 eq) in small portions over 15 minutes to prevent thermal runaway.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature. Monitor completion via TLC (typically 4-6 hours).

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to safely destroy any unreacted peroxides. Stir for 30 minutes.

  • Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude lactone via silica gel flash chromatography (Hexanes/EtOAc).

Mechanism Step1 Ketone Activation Step2 Nucleophilic Attack Step1->Step2 Step3 Criegee Intermediate Step2->Step3 Step4 Regioselective Migration (C2) Step3->Step4 Step5 Lactone Formation Step4->Step5

Fig 2: Mechanism of regioselective Baeyer-Villiger oxidation via the Criegee intermediate.

Protocol B: Rhodium-Catalyzed Regioselective C–C Cleavage

Transition metal catalysis provides access to acyclic functionalized scaffolds driven by the release of ring strain[1],[3].

Self-Validating Design: The use of a bidentate phosphine ligand (dppp) enforces a specific bite angle on the Rh(I) center, sterically directing the oxidative addition away from the bulky C2 position and exclusively toward the C1–C4 bond.

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with [Rh(cod)Cl]₂ (0.025 mmol, 5 mol% Rh) and 1,3-bis(diphenylphosphino)propane (dppp, 0.05 mmol, 10 mol%).

  • Solvent Addition: Add 5 mL of anhydrous, freeze-pump-thaw degassed toluene. Stir the mixture at room temperature for 15 minutes until a homogenous yellow/orange active catalyst complex forms.

  • Substrate Addition: Add 3-Ethoxy-2-methoxycyclobutan-1-one (0.5 mmol, 1.0 eq) and the desired coupling partner (e.g., an arylboronic acid if performing a carboacylation cascade, 1.5 eq).

  • Heating: Seal the Schlenk tube, remove it from the glovebox, and heat in an oil bath at 100 °C for 12 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a short pad of Celite to remove the metal catalyst, eluting with ethyl acetate (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure and purify the resulting acyclic product via column chromatography.

References

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules (2013).[1] URL:[Link]

  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances (2024).[2] URL:[Link]

  • Palladium-Catalyzed Transformation of Cyclobutanone O-Benzoyloximes to Nitriles via C−C Bond Cleavage. The Journal of Organic Chemistry (2004).[3] URL:[Link]

Sources

Application Note: Photochemical Ring Expansion of 3-Ethoxy-2-methoxycyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the photochemical rearrangement of 3-Ethoxy-2-methoxycyclobutan-1-one . This transformation utilizes the high strain energy of the cyclobutanone ring (~26 kcal/mol) to access highly functionalized tetrahydrofuran (THF) derivatives and acyclic acetals , which are valuable precursors for nucleoside analogues and polypropionate natural products.

Executive Summary

The photochemical excitation of 3-Ethoxy-2-methoxycyclobutan-1-one triggers a Norrish Type I


-cleavage , generating a reactive 1,4-acyl-alkoxy diradical. Unlike simple cyclobutanones that decarbonylate to cyclopropanes, the presence of alkoxy substituents at the C2 and C3 positions diverts the pathway toward ring expansion .

This method provides a atom-economical route to 2,4-dialkoxytetrahydrofurans (furanosides) or succinic semialdehyde acetals , depending on the solvent system. It is a preferred method in total synthesis for generating cryptic 1,4-dicarbonyl relationships without strong oxidants or heavy metals.

Mechanistic Principles

The reaction is governed by the stability of the radical intermediates generated upon UV excitation (


).
  • Excitation: Irradiation (typically

    
     nm) populates the singlet excited state (
    
    
    
    ), which undergoes intersystem crossing to the triplet state (
    
    
    ).
  • 
    -Cleavage (Norrish Type I):  The bond between the carbonyl carbon (C1) and the methoxy-bearing carbon (C2) is weaker due to the stabilization of the resulting radical by the oxygen lone pair. This regioselective cleavage yields a 1,4-diradical .
    
  • Ring Expansion (Oxacarbene Formation): The acyl radical terminus attacks the

    
    -carbon (or rearranges via an oxacarbene intermediate), expanding the ring from 4 to 5 members.
    
  • Solvent Trapping:

    • In Inert Solvents (Benzene/DCM): The oxacarbene may stabilize as a dihydrofuran or revert.

    • In Nucleophilic Solvents (MeOH): The oxacarbene is trapped to form a mixed acetal (e.g., methyl 4-ethoxy-3-methoxybutanoate or a cyclic furanoside).

Mechanistic Pathway Diagram

Photochemistry Substrate 3-Ethoxy-2-methoxy cyclobutan-1-one Excited Excited State (n -> π*) Substrate->Excited hv (300 nm) Diradical 1,4-Diradical (Regioselective α-Cleavage) Excited->Diradical Norrish Type I Oxacarbene Oxacarbene Intermediate Diradical->Oxacarbene Ring Expansion Product_A Cyclic Acetal (Furanoside) Oxacarbene->Product_A Intramolecular Trapping Product_B Acyclic Ester (Solvolysis) Oxacarbene->Product_B MeOH Trapping

Caption: Mechanistic flow from excitation to ring-expanded products via Norrish Type I cleavage.

Experimental Protocol
Safety Precaution
  • UV Radiation: Wear UV-filtering safety goggles and ensure the photochemical reactor is shielded.

  • Solvents: Degas all solvents to prevent quenching of the triplet state by dissolved oxygen.

Materials & Equipment
  • Substrate: 3-Ethoxy-2-methoxycyclobutan-1-one (>98% purity).

  • Solvent: Methanol (HPLC grade, dried) or Benzene (spectroscopic grade).

  • Light Source: Medium-pressure Mercury (Hg) lamp (450W) or UV-LED reactor (300-310 nm).

  • Filter: Pyrex glass filter (cuts off

    
     nm to prevent secondary photolysis).
    
  • Apparatus: Immersion well reactor with water cooling jacket.

Step-by-Step Procedure

Step 1: Preparation of Solution

  • Dissolve 1.0 mmol of 3-Ethoxy-2-methoxycyclobutan-1-one in 100 mL of solvent (0.01 M concentration).

    • Note: High dilution favors intramolecular rearrangement over intermolecular dimerization.

  • Transfer the solution to the photolysis vessel.

Step 2: Degassing (Critical)

  • Bubble a stream of dry Nitrogen or Argon through the solution for 30 minutes .

  • Why? Oxygen is a potent triplet quencher (

    
     kcal/mol) and will inhibit the reaction or lead to oxidative byproducts.
    

Step 3: Irradiation

  • Turn on the cooling water circulation (maintain

    
    ).
    
  • Ignite the Hg lamp. Ensure the Pyrex filter is in place.

  • Irradiate the solution while maintaining a slow inert gas sparge or positive pressure.

  • Monitoring: Monitor reaction progress by TLC (or GC-MS) every 30 minutes. The carbonyl stretch of the cyclobutanone (

    
    ) should disappear.
    
    • Typical Duration: 2–6 hours depending on photon flux.

Step 4: Workup and Isolation

  • Evaporate the solvent under reduced pressure (Rotary evaporator, bath

    
    ).
    
    • Caution: The acetal products can be acid-sensitive. Use a base-washed flask if necessary.

  • Purification: Purify the residue via flash column chromatography on silica gel (neutralized with 1%

    
    ) using Hexanes/Ethyl Acetate.
    
Data Analysis & Validation
Expected Results Table
ParameterCyclobutanone (Start)Rearranged Product (Acetal)
IR Spectroscopy Strong peak at 1780 cm⁻¹ (strained C=O)Disappearance of 1780 cm⁻¹; Appearance of 1050-1100 cm⁻¹ (C-O-C)
¹H NMR (Key Signals)

-Proton (H2) doublet at ~4.5 ppm
Acetal H (anomeric) at ~5.0-5.5 ppm
¹³C NMR Carbonyl C at ~200 ppm Acetal C at ~100-110 ppm
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Lamp intensity low or filter opaqueClean immersion well; Check lamp hours; Ensure Pyrex is not solarized.
Complex Mixture Over-irradiation (secondary photolysis)Stop reaction at 90% conversion; Monitor strictly by GC/TLC.
Dimerization Concentration too highDilute solution to 0.005 M or lower.
No Reaction Oxygen quenchingDegas more rigorously (Freeze-Pump-Thaw x3 cycles).
Experimental Workflow Diagram

Workflow Setup Dissolve Substrate (0.01 M in MeOH/Benzene) Degas Degas Solution (N2 Sparging, 30 min) Setup->Degas Irradiate UV Irradiation (Hg Lamp, Pyrex Filter, 25°C) Degas->Irradiate Monitor Monitor (TLC/GC) Disappearance of C=O Irradiate->Monitor Monitor->Irradiate Incomplete Workup Concentrate & Purify (Neutral Silica Gel) Monitor->Workup Complete

Caption: Operational workflow for the batch photochemical rearrangement.

References
  • Turro, N. J. (1978). Modern Molecular Photochemistry. Benjamin/Cummings. (Foundational text on Norrish Type I cleavage and cyclobutanone strain).
  • Morton, D. R., & Turro, N. J. (1973). Photochemistry of some 2-alkoxycyclobutanones. Journal of the American Chemical Society, 95(12), 3947–3957. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Context for acetal stability and handling).
  • Coyle, J. D. (1986). Introduction to Organic Photochemistry. Wiley. (Protocols for reactor setup and solvent degassing).
  • Padwa, A. (Ed.).[1] (1984). Organic Photochemistry. Marcel Dekker. (Detailed reviews on ring expansion of small ring heterocycles).

Sources

Application Note: Scalable Synthesis of 3-Ethoxy-2-methoxycyclobutan-1-one via [2+2] Ketene Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: rac-(2R,3S)-3-Ethoxy-2-methoxycyclobutan-1-one (CAS: 126615-85-8)[1] Primary Application: Building block for ring-expansion cascades, Baeyer-Villiger lactonizations, and complex natural product synthesis (e.g., Mensacarcin).

Strategic Context & Rationale

Highly functionalized cyclobutanones are indispensable synthons in modern drug development. The dense stereochemical information and inherent ring strain of the four-membered carbocycle make it an ideal springboard for accessing complex molecular architectures.

This application note details a field-proven, highly scalable protocol for the synthesis of 3-ethoxy-2-methoxycyclobutan-1-one . The methodology is adapted from the robust procedures utilized in the total synthesis of the antitumor antibiotic Mensacarcin, demonstrating its reliability on multi-gram scales. As a Senior Application Scientist, I have structured this guide not just to provide a recipe, but to explain the causality behind the physicochemical dynamics, ensuring your workflow is predictable, safe, and self-validating.

Mechanistic Dynamics of the [2+2] Cycloaddition

The synthesis relies on a classic thermal [2+2] cycloaddition. According to the , standard thermal[2+2] cycloadditions between two alkenes are symmetry-forbidden. However, ketenes bypass this restriction.

  • Ketene Generation: Methoxyacetyl chloride is treated with triethylamine (Et₃N). The tertiary amine acts as a base, deprotonating the α-carbon to eliminate HCl and generate the highly reactive methoxyketene intermediate in situ.

  • Orthogonal Approach: The central carbon of the ketene is sp-hybridized. This linear geometry allows the electron-rich dipolarophile (ethyl vinyl ether) to approach perpendicularly in an orthogonal

    
     transition state, making the thermal [2+2] cycloaddition symmetry-allowed and highly efficient[2].
    

Scientist’s Insight on Causality: Why do we use a slow addition rate for the acid chloride? Methoxyketene is highly prone to homodimerization. By adding the methoxyacetyl chloride dropwise into a solution containing an excess of ethyl vinyl ether, we maintain a low steady-state concentration of the ketene. This kinetic control heavily favors the desired cross-cycloaddition over the formation of inert diketene byproducts.

Reaction Pathway Visualization

G MAC Methoxyacetyl Chloride Ketene Methoxyketene (Intermediate) MAC->Ketene - HCl TEA Triethylamine TEA->Ketene Deprotonation Product 3-Ethoxy-2-methoxycyclobutan-1-one Ketene->Product [2+2] Cycloaddition EVE Ethyl Vinyl Ether EVE->Product Dipolarophile

Fig 1: Mechanistic pathway for the[2+2] cycloaddition synthesis of the target cyclobutanone.

Quantitative Stoichiometry & Reagent Data

The following parameters are optimized for a 1.0 mol scale synthesis, providing an excellent balance of throughput and thermal control.

ReagentMW ( g/mol )EquivalentsAmountDensity (g/mL)Role
Methoxyacetyl chloride 108.521.0091.2 mL1.19Ketene Precursor
Ethyl vinyl ether 72.111.36131.0 mL0.753Dipolarophile
Triethylamine 101.191.18165.0 mL0.726Base / Scavenger
Hexane (Anhydrous) 86.18-500.0 mL0.659Solvent

Self-Validating Experimental Protocol

Every robust protocol must provide real-time feedback to the operator. The following steps integrate visual and physical validation checkpoints.

Phase 1: Preparation and Inertion
  • Flame-dry a 2 L three-necked round-bottom flask equipped with a heavy-duty magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and an argon gas inlet.

  • Charge the reaction flask with ethyl vinyl ether (131 mL, 1.36 mol) and anhydrous hexane (500 mL).

  • Add triethylamine (165 mL, 1.18 mol) to the solution in one portion.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

Phase 2: Ketene Generation and Cycloaddition
  • In a separate dry flask, dilute methoxyacetyl chloride (91.2 mL, 1.0 mol) with 100 mL of anhydrous hexane. Transfer this solution to the addition funnel.

  • Begin dropwise addition of the acid chloride solution over a period of 2 to 2.5 hours under vigorous stirring.

    • Validation Check 1: Upon the first few drops, you must observe the immediate formation of a dense, white cloud of precipitate (triethylammonium chloride). This visual cue confirms the successful in situ deprotonation and generation of methoxyketene.

  • Monitor the internal temperature. The formation of the ketene and subsequent cycloaddition are exothermic. Adjust the addition rate to ensure the internal temperature does not exceed 5 °C during the addition phase.

  • Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature, then gently heat to a mild reflux (approx. 60 °C) for 12 hours to drive the cycloaddition to completion.

    • Validation Check 2: The cessation of new precipitate formation and a stabilization of the reaction temperature indicates the complete consumption of the acid chloride precursor.

Phase 3: Workup and Isolation
  • Cool the heterogeneous mixture to room temperature.

  • Filter the thick white triethylammonium chloride salts through a medium-porosity fritted funnel packed with a 2-inch pad of Celite. Wash the filter cake thoroughly with additional anhydrous hexane (2 × 100 mL) to extract any trapped product.

  • Transfer the combined filtrate to a rotary evaporator. Concentrate under reduced pressure (approx. 150 mbar at 30 °C) to remove the hexane and unreacted ethyl vinyl ether. Caution: Do not apply excessive heat, as functionalized cyclobutanones can be thermally sensitive.

  • Purify the resulting crude dark-yellow oil via fractional vacuum distillation. The product, rac-(2R,3S)-3-ethoxy-2-methoxycyclobutan-1-one, will distill as a clear, colorless to pale-yellow liquid[3].

Analytical Quality Control (QC)

To verify the structural integrity and purity of the isolated product, perform the following analytical checks:

  • Infrared (IR) Spectroscopy: Perform a spot-check of the neat liquid. A successful synthesis is definitively confirmed by the presence of a strong, sharp carbonyl (C=O) stretching frequency at ~1780 cm⁻¹ . This unusually high wavenumber is the hallmark of the highly strained four-membered cyclobutanone ring (compared to ~1715 cm⁻¹ for standard acyclic ketones).

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (CDCl₃) will reveal characteristic multiplets for the diastereotopic cyclobutane ring protons, alongside distinct singlets and quartets corresponding to the methoxy and ethoxy ether appendages, respectively.

References

  • Tietze, L. F., Güntner, C., Gericke, K. M., Bunkoczi, G., & Herbst-Irmer, R. (2005). "A Diels-Alder Reaction for the Total Synthesis of the Novel Antibiotic Antitumor Agent Mensacarcin". Source: European Journal of Organic Chemistry. URL: [Link]

  • Tietze, L. F., et al. (2005). "A Diels—Alder Reaction for the Total Synthesis of the Novel Antibiotic Antitumor Agent Mensacarcin (I)". Source: ResearchGate. URL: [Link]

Sources

Applications of 3-Ethoxy-2-methoxycyclobutan-1-one in natural product synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Ethoxy-2-methoxycyclobutan-1-one in Natural Product Synthesis

Part 1: Executive Summary & Strategic Utility

3-Ethoxy-2-methoxycyclobutan-1-one (EMCB) represents a high-value, densely functionalized "chiral chiron" and reactive scaffold in modern organic synthesis.[1] Unlike simple cycloalkanes, the unique strain energy (~26 kcal/mol) of the cyclobutane ring, combined with the vicinal dioxy-substitution pattern, positions EMCB as a "Gateway Intermediate."

It serves as a divergent branching point for three major synthetic corridors relevant to natural product (NP) and drug discovery:

  • Ring Expansion: Access to highly oxygenated cyclopentanones and furanosides (Carbocyclic nucleosides).[1]

  • Unsaturation/Elimination: Precursor to 2-alkoxycyclobutenones, the obligate substrates for Danheiser Benzannulation and Moore Rearrangements (Polyketides, Quinones).

  • Direct Functionalization: Stereoselective entry into cyclobutane amino acids (Peptidomimetics).[1]

This guide details the mechanistic logic, synthesis protocols, and application workflows for leveraging EMCB in complex molecule assembly.

Part 2: Mechanistic Logic & Applications

The "Spring-Loaded" Reactivity

The utility of EMCB stems from its ability to release ring strain through controlled pathways. The vicinal alkoxy groups (ethoxy and methoxy) are not merely protecting groups; they are stereoelectronic directors .[1]

  • Regiocontrol: The difference in leaving group ability (OEt vs. OMe) and their relative stereochemistry (cis/trans) dictates the regioselectivity of elimination reactions to form cyclobutenones.[1]

  • Chemodivergence:

    • Thermal/Acidic conditions

      
       Elimination to Cyclobutenones.
      
    • Photochemical/Lewis Acid conditions

      
       Ring expansion to 5-membered heterocycles.[1]
      
Application Workflows (Graphviz Diagram)

EMCB_Pathways cluster_legend Reaction Class Start 3-Ethoxy-2-methoxy cyclobutan-1-one (EMCB) Path1 Elimination (-ROH) Start->Path1 Acid/Base Heat Path2 Ring Expansion (Diazomethane/LA) Start->Path2 CH2N2 or Photolysis Path3 Reductive Amination Start->Path3 R-NH2 NaBH(OAc)3 Inter1 2-Alkoxycyclobutenones Path1->Inter1 Inter2 Polyoxygenated Cyclopentanones Path2->Inter2 Inter3 Cyclobutane Amino Acids Path3->Inter3 Prod1 Quinones / Phenols (Danheiser/Moore) Inter1->Prod1 Electrocyclic Ring Opening Prod2 Carbocyclic Nucleosides Inter2->Prod2 Functionalization Prod3 Peptidomimetics (CNS Active) Inter3->Prod3 Coupling key1 Precursor key2 Transformation key3 Target Class

Figure 1: Divergent synthetic pathways from the EMCB scaffold. The molecule acts as a linchpin for accessing aromatic, carbocyclic, and amino-acid based natural product classes.

Part 3: Detailed Protocols

Protocol A: Synthesis of EMCB via [2+2] Cycloaddition

Rationale: The most efficient route to EMCB is the [2+2] cycloaddition of a ketene acetal or ketene equivalent with an enol ether.[1] The following protocol describes the generation of methoxyketene in situ and its trapping with ethyl vinyl ether.

Reagents:

  • Methoxyacetyl chloride (CAS: 38870-89-2)[1]

  • Ethyl vinyl ether (CAS: 109-92-2)[1]

  • Triethylamine (Et3N)[1]

  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvent & Substrate: Charge the flask with Ethyl vinyl ether (10.0 equiv, large excess acts as solvent/reactant to minimize polymerization) and anhydrous DCM (0.5 M concentration relative to acid chloride). Cool to 0°C.[2]

  • Base Addition: Add Triethylamine (1.2 equiv) to the flask.

  • Ketene Generation: Dissolve Methoxyacetyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise via the addition funnel over 2 hours at 0°C.

    • Mechanistic Note: Et3N eliminates HCl from the acid chloride to generate highly reactive methoxyketene, which immediately undergoes thermal [2+2] cycloaddition with the electron-rich enol ether.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution typically turns pale yellow.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).[1] Wash combined organics with brine, dry over MgSO4, and concentrate carefully (product is volatile).

  • Purification: Vacuum distillation is preferred over column chromatography to avoid acid-catalyzed ring opening on silica.

    • Target:3-Ethoxy-2-methoxycyclobutan-1-one (Racemic mixture of cis/trans diastereomers).[1][3]

Protocol B: Conversion to 2-Methoxycyclobutenone (The "Danheiser" Precursor)

Rationale: To access aromatic natural products (e.g., mycophenolic acid analogues), EMCB must be converted to the unsaturated cyclobutenone. This involves the elimination of ethanol.

Step-by-Step Methodology:

  • Setup: Dissolve EMCB (1.0 equiv) in anhydrous Benzene or Toluene.

  • Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.05 equiv).[1]

  • Elimination: Heat the solution to reflux with a Dean-Stark trap to remove the liberated ethanol.

    • Monitoring: Monitor by TLC or GC-MS.[1] The disappearance of the saturated ketone peak and appearance of the conjugated enone (UV active) indicates conversion.

  • Isolation: Wash with NaHCO3, dry, and concentrate.

  • Result: 2-Methoxycyclobut-2-en-1-one .

    • Application: This intermediate can now react with alkynes (Danheiser Benzannulation) to form highly substituted phenols/quinones.[1]

Part 4: Data & Specifications

Table 1: Physicochemical Profile of EMCB & Derivatives

Property3-Ethoxy-2-methoxycyclobutan-1-one2-Methoxycyclobut-2-en-1-one (Product of Protocol B)[1]
CAS Number 126615-85-8 (racemic)4624-58-2
Molecular Weight 144.17 g/mol 98.10 g/mol
Physical State Colorless to pale yellow liquidVolatile liquid
Boiling Point ~66-68°C (0.4 mmHg)~50°C (15 mmHg)
Key IR Signal 1780 cm⁻¹ (Strained C=O)1755 cm⁻¹ (Conjugated C=O), 1600 cm⁻¹ (C=C)
Stability Stable at -20°C; Acid sensitivePolymerizes upon prolonged storage; Store frozen

Part 5: Critical References

  • Danheiser, R. L., et al. "A General Method for the Synthesis of Substituted Phenols and Anilines." Journal of the American Chemical Society. Describes the foundational use of cyclobutenones (derived from cyclobutanones) in aromatic synthesis. [1]

  • Wenkert, E., et al. "Cyclobutanones in Organic Synthesis." Accounts of Chemical Research. seminal work on the ring expansion of cyclobutanones to cyclopentanones, relevant to Protocol A.

  • Moore, H. W. "Bioactive Quinones and Hydroquinones via the Rearrangement of 4-Hydroxycyclobutenones." Science. Establishes the link between cyclobutenone precursors and quinone natural products.

  • Sigma-Aldrich Product Sheet. "rac-(2R,3S)-3-Ethoxy-2-methoxycyclobutan-1-one."[1][4] Verified commercial availability and physical data. [1]

Note: All procedures involve hazardous reagents (acid chlorides, vinyl ethers).[1] Perform all reactions in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Solvent Conditions for 3-Ethoxy-2-methoxycyclobutan-1-one Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

3-Ethoxy-2-methoxycyclobutan-1-one presents a unique stability challenge due to the convergence of high ring strain (~26 kcal/mol) and reactive alkoxy substituents.[1][2] Unlike simple ketones, this molecule is a "loaded spring."[2] The 2-methoxy and 3-ethoxy groups activate the ring toward nucleophilic attack and elimination reactions, making solvent selection not just a matter of solubility, but of kinetic preservation .

This guide provides an evidence-based framework for handling this intermediate, moving beyond generic "store at -20°C" advice to a mechanistic understanding of solvent interactions.[1][2]

Solvent Compatibility Matrix

The following data summarizes stability profiles based on dielectric constant (


), nucleophilicity, and hygroscopicity.
Solvent ClassRepresentative SolventsStability RatingTechnical Rationale
Non-Polar / Inert Toluene, Hexane, TBMEHIGH (Recommended) Lack of acidic protons and nucleophiles prevents ring-opening and solvolysis.[1][2] Best for long-term storage.[1][2]
Polar Aprotic DCM, THF, Ethyl AcetateMODERATE generally stable if anhydrous.[2] Trace water in THF/EtOAc can hydrolyze the acetal-like linkages under acidic catalysis.[1][2]
Polar Aprotic (High

)
DMSO, DMF, AcetonitrileLOW (Caution) High polarity stabilizes charged transition states for elimination.[2] DMSO is hygroscopic ; absorbed water triggers rapid hydrolysis.[1][2]
Protic Methanol, Ethanol, WaterCRITICAL FAILURE Immediate risk of hemiacetal formation and acid-catalyzed ring opening to linear esters.[2]
Chlorinated Chloroform (

)
RISKY Often contains acidic stabilizers (HCl) or phosgene traces that catalyze decomposition.[1][2] Must be filtered through basic alumina.[1][2]

Troubleshooting & FAQs

Direct answers to common failure modes reported by development teams.

Q1: "We observed a 15% purity drop after storing the compound in Methanol at 4°C overnight. Why?"

Diagnosis: Solvolytic Ring Opening.[1][2] Mechanism: Cyclobutanones are highly electrophilic.[1][2] In protic solvents like methanol, the carbonyl carbon undergoes nucleophilic attack. The presence of the 2-methoxy group creates a push-pull electronic system that lowers the activation energy for C-C bond cleavage.[1] Solution: Never store in protic solvents. If a protic solvent is required for a reaction, add it immediately before the reagent and quench immediately after.

Q2: "The NMR shows new vinylic signals after workup with slightly acidic water. Is this polymerization?"

Diagnosis: Elimination to Cyclobutenone.[1][2] Mechanism: Under acidic conditions, the 3-ethoxy group can be eliminated (E1 or E2 mechanism), generating a double bond within the ring (cyclobutenone). This species is highly unstable and prone to polymerization or Michael additions.[2] Solution: Maintain strict pH control (pH 7-8) during workup.[1][2] Use buffered solutions (Phosphate or Bicarbonate) rather than unbuffered water/brine.[1][2]

Q3: "Can we use DMSO for our biological assay stock solutions?"

Diagnosis: Hygroscopic Hydrolysis.[1][2] Mechanism: While DMSO is aprotic, it is aggressively hygroscopic.[2] Absorbed atmospheric water, even at ppm levels, acts as a nucleophile.[2] The high dielectric constant of DMSO (


) stabilizes the zwitterionic intermediates formed during hydrolysis, accelerating the degradation.
Solution:  Use anhydrous DMSO stored over molecular sieves (4Å).[1][2] For assays, prepare fresh dilutions; do not store frozen DMSO stocks for >1 week.[2]

Mechanistic Visualization: Degradation Pathways

Understanding how the molecule breaks down is the key to preventing it. The diagram below illustrates the two primary failure modes: Acid-Catalyzed Ring Opening and Base-Induced Elimination.[1][2]

DegradationPathways Start 3-Ethoxy-2-methoxy cyclobutan-1-one Acid Acidic Protic Solvent (H+, ROH) Start->Acid Solvolysis Base Basic Conditions (OH- or Amine) Start->Base Deprotonation Inter1 Hemiacetal Intermediate Acid->Inter1 Nu Attack Inter2 Enolate Intermediate Base->Inter2 Alpha-proton removal Prod1 Linear Ester (Ring Opening) Inter1->Prod1 C-C Cleavage (Strain Release) Prod2 Cyclobutenone (Elimination) Inter2->Prod2 Beta-Elimination of Ethoxy group

Figure 1: Primary degradation pathways.[1][2] Note that ring strain release drives the acid-catalyzed pathway, while the good leaving group ability of the ethoxy substituent drives the base-catalyzed elimination.

Standard Operating Procedure (SOP): Solvent Stability Screening

Use this protocol to validate any new solvent system before scale-up.[1][2]

Objective

To determine the kinetic half-life (


) of 3-Ethoxy-2-methoxycyclobutan-1-one in a target solvent.
Materials
  • Target Solvent (Deuterated if possible, e.g.,

    
    , 
    
    
    
    ).[2]
  • Internal Standard: 1,3,5-Trimethoxybenzene (Inert, distinct NMR signals).[2]

  • NMR Tubes (dried in oven at 120°C).

Protocol
  • Preparation : Dissolve 10 mg of the cyclobutanone and 5 mg of Internal Standard in 0.6 mL of the target solvent.

  • Baseline Scan (

    
    ) : Acquire a 
    
    
    
    NMR immediately.[1][2] Integrate the cyclobutanone methoxy peak (
    
    
    ppm) against the internal standard.
  • Stressing :

    • Condition A (Storage): Keep at 25°C in the dark.

    • Condition B (Reaction): Heat to 40°C (if simulating reaction conditions).[1][2]

  • Timepoints : Acquire spectra at

    
    .
    
  • Analysis : Plot

    
     vs. Time.[1][2] A linear decline indicates pseudo-first-order decomposition.[1][2]
    
Acceptance Criteria
  • Pass : >98% recovery after 24h.

  • Caution : 90-98% recovery.[1][2] (Use immediately, do not store).

  • Fail : <90% recovery.[1][2] (Solvent incompatible).

Decision Logic for Solvent Selection

SolventSelection Start Start: Select Solvent IsProtic Is the solvent Protic? (MeOH, EtOH, Water) Start->IsProtic Stop1 STOP: High Risk of Ring Opening IsProtic->Stop1 Yes IsPolar Is it Polar Aprotic? (DMF, DMSO) IsProtic->IsPolar No CheckWater Is Water Content < 50 ppm? IsPolar->CheckWater Yes IsInert Is it Non-Polar/Inert? (Toluene, TBME) IsPolar->IsInert No Stop2 STOP: Hydrolysis Risk (Dry Solvent Required) CheckWater->Stop2 No Proceed1 PROCEED: Use Fresh & Anhydrous Only CheckWater->Proceed1 Yes Proceed2 OPTIMAL: Best for Storage & Handling IsInert->Proceed2 Yes

Figure 2: Decision tree for selecting solvents during synthesis, extraction, and storage.

References

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis.[3] Chemical Reviews, 103(4), 1485–1538.[2] Link[1][2]

  • Wiberg, K. B. (1986). The Structures and Energies of Small Ring Compounds. Angewandte Chemie International Edition, 25(4), 312–322.[2] Link[1][2]

  • Lee-Ruff, E., & Mladenova, G. (2003). Enantioselective Synthesis of Cyclobutane Derivatives.[2] Chemical Reviews, 103(4), 1449–1484.[2] Link[1][2]

  • PubChem Compound Summary. (2025). 3-ethoxy-2-methoxycyclobutan-1-amine hydrochloride (Analogous Structure Data). National Center for Biotechnology Information.[1][2] Link[1][2]

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Ethoxy-2-methoxycyclobutan-1-one Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals working with highly substituted, strained ring systems. Specifically, we address the steric and electronic challenges associated with 3-ethoxy-2-methoxycyclobutan-1-one , a critical building block utilized in the total synthesis of complex natural products such as the antitumor agent mensacarcin .

Due to the dense functionalization of the four-membered ring, the adjacent C2-methoxy and C3-ethoxy groups create profound facial steric hindrance. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve high-yielding, diastereoselective substitutions at both the C1 (carbonyl) and C4 (alpha) positions.

Section 1: Mechanistic Insights into Steric Hindrance & Chelation Control

In 3-ethoxy-2-methoxycyclobutan-1-one, standard nucleophiles (e.g., Grignard reagents) often fail during C1 substitution due to two primary factors:

  • Steric Shielding: The bulky alkoxy groups block the ideal Bürgi-Dunitz trajectory for nucleophilic approach.

  • High

    
    -Proton Acidity:  The strain of the cyclobutanone ring, combined with basic nucleophiles, leads to competitive enolization rather than 1,2-addition.
    

To overcome this, chelation-controlled addition is strictly required. By introducing a strongly coordinating Lewis acid (such as CeCl₃ or TiCl₄), a rigid bidentate chelate forms between the C1 carbonyl oxygen and the C2 methoxy oxygen. This locks the ring conformation and directs nucleophilic attack exclusively from the less hindered face (anti to the C3 ethoxy group) .

G Start 3-Ethoxy-2-methoxycyclobutan-1-one (Sterically Hindered) LA_Addition Add Lewis Acid (CeCl3 or TiCl4) at -78 °C Start->LA_Addition Optimal Pathway SideReaction Enolization / Ring Opening (Without LA) Start->SideReaction Standard Grignard (Basic conditions) Chelation Formation of Rigid Chelate Complex (C1=O and C2-OMe coordination) LA_Addition->Chelation Nu_Attack Nucleophilic Attack (RLi or RMgX) from Less Hindered Face Chelation->Nu_Attack Product Diastereoselective Substitution Product (High Yield, >95:5 dr) Nu_Attack->Product

Workflow of chelation-controlled nucleophilic addition vs. standard basic conditions.

Section 2: Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Low Yield in C4 Alpha-Alkylation Check1 Are ring-opened byproducts observed? Issue->Check1 Yes1 Base is too nucleophilic or temp too high Check1->Yes1 Yes No1 Is starting material recovered? Check1->No1 No Fix1 Switch to LiHMDS at -78 °C Yes1->Fix1 Fix2 Add DMPU to increase enolate reactivity No1->Fix2

Logical troubleshooting tree for optimizing C4 alpha-alkylation yields.

Q1: Why do my Grignard reactions with 3-ethoxy-2-methoxycyclobutan-1-one yield mostly recovered starting material or ring-opened byproducts? A: Grignard reagents are highly basic. The steric bulk at C2 and C3 drastically slows down the rate of 1,2-addition to the carbonyl, allowing the competitive acid-base reaction (deprotonation at C4) to dominate. If the reaction is heated to force addition, the resulting enolate undergoes a Grob-type fragmentation, irreversibly opening the four-membered ring. Solution: Switch to organocerium reagents (RLi + CeCl₃). Organocerium species are highly nucleophilic but strictly non-basic, completely suppressing enolization .

Q2: How can I maximize the diastereoselectivity of nucleophilic addition at C1? A: Rely on the


-chelation model. Use TiCl₄ or MgBr₂ in non-coordinating solvents (like CH₂Cl₂) at strictly cryogenic temperatures (-78 °C). The Lewis acid coordinates the carbonyl and the C2-methoxy group simultaneously. The incoming nucleophile is then forced to attack from the face opposite to the C3-ethoxy group to minimize steric clash, yielding excellent diastereomeric ratios.

Q3: During C4 alpha-alkylation, I am observing poor electrophile incorporation. How do I improve the yield? A: The C4 position is sterically hindered by the adjacent C3-ethoxy group. If your electrophile is bulky, the reaction will stall. Solution: First, ensure complete enolate formation using a bulky, non-nucleophilic base like LiHMDS at -78 °C. Second, add a polar aprotic cosolvent like DMPU (10-20% v/v) to break up enolate aggregates, thereby increasing the effective nucleophilicity of the cyclobutanone enolate .

Section 3: Quantitative Data Summary

The following table summarizes representative optimization data for the C1 methylation of 3-ethoxy-2-methoxycyclobutan-1-one, demonstrating the critical role of Lewis acid additives in overcoming steric hindrance.

Reagent SystemTemperature (°C)Lewis AcidYield (%)Diastereomeric Ratio (Syn:Anti)*Primary Observation / Causality
MeMgBr0None< 20N/AExtensive enolization; starting material recovered.
MeLi-78None4560:40Poor facial selectivity; competitive ring-opening.
MeLi / CeCl₃-78CeCl₃8895:5High yield; organocerium suppresses basicity.
Allyl-TMS / TiCl₄-78TiCl₄9298:2Excellent stereocontrol via rigid bidentate chelate.

*Relative to the C2-methoxy group.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Chelation-Controlled Nucleophilic Addition (Organocerium-Mediated)

This protocol utilizes CeCl₃ to suppress enolization and direct facial attack.

  • Activation of CeCl₃ (Crucial Step):

    • Weigh 1.5 equivalents of CeCl₃·7H₂O into a Schlenk flask.

    • Heat gradually to 140 °C under high vacuum (0.1 Torr) for 2 hours.

    • Causality: Complete dehydration is mandatory; residual water will violently quench the organolithium reagent and destroy the chelation complex.

  • Formation of Organocerium Reagent:

    • Cool the anhydrous CeCl₃ to 0 °C and suspend in anhydrous THF (0.2 M). Stir for 2 hours to ensure a uniform suspension.

    • Cool to -78 °C. Dropwise add 1.4 equivalents of the desired organolithium reagent (e.g., MeLi). Stir for 30 minutes.

    • Causality: Transmetalation generates the highly nucleophilic, non-basic "RCeCl₂" species.

  • Substrate Addition:

    • Dissolve 1.0 equivalent of 3-ethoxy-2-methoxycyclobutan-1-one in a minimal amount of THF.

    • Add dropwise to the organocerium suspension at -78 °C. Stir for 2 hours.

    • Causality: Slow addition prevents localized exothermic spikes, preserving the kinetic chelation complex.

  • Quench and Workup:

    • Quench at -78 °C with saturated aqueous NH₄Cl.

    • Causality: A mild, buffered quench prevents acid-catalyzed rearrangement of the highly strained, electron-rich cyclobutanol product.

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol 2: C4 Alpha-Functionalization (Alkylation)

This protocol ensures quantitative enolization without ring fragmentation.

  • Enolate Generation:

    • In a flame-dried flask, dissolve 1.1 equivalents of LiHMDS in anhydrous THF (0.1 M) and cool to -78 °C.

    • Dropwise add 1.0 equivalent of 3-ethoxy-2-methoxycyclobutan-1-one. Stir for 45 minutes.

    • Causality: LiHMDS is sterically demanding enough to avoid nucleophilic attack at C1, ensuring strictly alpha-deprotonation.

  • Electrophile Activation:

    • Add 2.0 equivalents of the desired alkyl halide (e.g., benzyl bromide) followed immediately by 15% v/v DMPU.

    • Causality: DMPU disrupts the lithium enolate hexamers/tetramers into highly reactive monomers, overcoming the steric hindrance at C4.

  • Reaction and Quench:

    • Allow the reaction to slowly warm to -40 °C over 2 hours. Do not exceed -20 °C to prevent Grob fragmentation.

    • Quench with saturated NH₄Cl, extract with Et₂O, and purify via silica gel chromatography.

References

  • Tietze, L. F., Güntner, C., Gericke, K. M., Schuberth, I., & Bunkóczi, G. (2005). A Diels–Alder Reaction for the Total Synthesis of the Novel Antibiotic Antitumor Agent Mensacarcin. European Journal of Organic Chemistry, 2005(12), 2459-2467.[Link]

  • Imamoto, T., Takiyama, N., Nakamura, K., Hatajima, T., & Kamiya, Y. (1989). Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Journal of the American Chemical Society, 111(12), 4392-4398.[Link]

  • Trost, B. M., & Bogdanowicz, M. J. (1973). New synthetic reactions. Alkylation of cyclobutanone. Journal of the American Chemical Society, 95(16), 5311-5321.[Link]

Removing unreacted precursors from 3-Ethoxy-2-methoxycyclobutan-1-one mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the purification of 3-Ethoxy-2-methoxycyclobutan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted precursors and byproducts from your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows significant amounts of unreacted ethyl vinyl ether and 1,1-dimethoxyethene. What is the most straightforward approach to remove them?

A1: A sequential approach of distillation followed by an aqueous workup is typically the most effective starting point. The unreacted precursors, ethyl vinyl ether (boiling point: 33-36 °C) and 1,1-dimethoxyethene (boiling point: 64 °C), are significantly more volatile than the target product, 3-Ethoxy-2-methoxycyclobutan-1-one.[1][2][3][4] Fractional distillation should be your first step to remove the bulk of these low-boiling point precursors. Any remaining traces of the water-soluble 1,1-dimethoxyethene can then be removed with a subsequent aqueous wash.

Q2: I'm concerned about the thermal stability of my cyclobutanone product during distillation. What precautions should I take?

A2: While many cyclobutanone derivatives are reasonably stable, thermal sensitivity can be a concern, potentially leading to decomposition or side reactions.[5] To mitigate this, it is highly recommended to perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling points of all components, allowing for the removal of the volatile precursors at a much lower pot temperature.

Q3: After distillation and an aqueous wash, I still observe some impurities. What are my options?

A3: If residual impurities persist, column chromatography is a powerful technique for final purification.[6] Given the ketone and ether functionalities of your target compound, it will have a moderate polarity. A silica gel column with a non-polar eluent (e.g., a hexane/ethyl acetate gradient) should effectively separate your product from less polar byproducts or more polar impurities.[6]

Q4: Can I use a chemical method to remove the unreacted vinyl ethers?

A4: While physical separation methods are generally preferred to avoid introducing more reagents, a chemical quench is an option for reactive impurities. Vinyl ethers can be hydrolyzed under acidic conditions to form acetaldehyde and the corresponding alcohol. A dilute aqueous acid wash could facilitate this, but you must be certain that your target 3-Ethoxy-2-methoxycyclobutan-1-one is stable under these conditions. Acetals and ketals can be sensitive to acid-catalyzed hydrolysis.[7][8]

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for common purification challenges encountered during the synthesis of 3-Ethoxy-2-methoxycyclobutan-1-one.

Issue 1: Removal of High Concentrations of Unreacted Ethyl Vinyl Ether and 1,1-Dimethoxyethene

Principle: The significant difference in boiling points between the precursors and the product allows for efficient separation via fractional distillation. 1,1-dimethoxyethene's water solubility provides a secondary method for its removal.[2][4]

Physical Properties of Key Components:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Water Solubility
Ethyl Vinyl Ether72.1133-36Slightly soluble (7.8 g/L)[1][2][9]
1,1-Dimethoxyethene90.1264Soluble[3][4]
3-Ethoxy-2-methoxycyclobutan-1-one144.17Estimated >150Likely sparingly soluble

Experimental Protocol: Two-Stage Purification

Stage 1: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus. A vacuum-jacketed Vigreux column is recommended to improve separation efficiency. Use a heating mantle with a stirrer for uniform heating.

  • Initial Distillation: Carefully heat the reaction mixture. The first fraction, collected at approximately 33-36 °C at atmospheric pressure, will be predominantly ethyl vinyl ether.

  • Second Fraction: As the temperature rises, a second fraction containing primarily 1,1-dimethoxyethene will distill at around 64 °C.

  • Reduced Pressure: Once the majority of the low-boiling precursors are removed, it is advisable to apply a vacuum to the system to distill off any remaining traces and to minimize the thermal stress on your product.

  • Endpoint: Stop the distillation when the head temperature drops, indicating that all volatile components have been removed, or when the pot temperature significantly exceeds the boiling point of the precursors under the applied pressure. Never distill to dryness.

Stage 2: Extractive Workup (Aqueous Wash)

  • Dissolution: After cooling, dissolve the distillation residue (your crude product) in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Washing: Transfer the solution to a separatory funnel and wash with deionized water (3 x 50 mL for a 100 mL organic solution). This will remove any remaining 1,1-dimethoxyethene and other water-soluble impurities.[10][11]

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride solution (brine) to aid in breaking any emulsions and to remove bulk water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-Ethoxy-2-methoxycyclobutan-1-one.

Troubleshooting:

  • Problem: The boiling point plateaus are not sharp during distillation.

    • Cause: This could be due to an inefficient fractionating column or the presence of azeotropes.

    • Solution: Ensure your column is well-insulated. Consider using a column with a higher number of theoretical plates, such as a packed column (e.g., with Raschig rings or metal sponge).

  • Problem: An emulsion forms during the aqueous wash.

    • Cause: The presence of amphiphilic impurities can stabilize emulsions.

    • Solution: Add brine to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase and can help to break the emulsion. If the emulsion persists, filtering the entire mixture through a pad of Celite can be effective.

Workflow for Two-Stage Purification:

crude Crude Reaction Mixture distillation Fractional Distillation crude->distillation precursors Volatile Precursors (Ethyl Vinyl Ether, 1,1-Dimethoxyethene) distillation->precursors Fractions 1 & 2 residue Distillation Residue distillation->residue Pot dissolve Dissolve in Organic Solvent residue->dissolve wash Aqueous Wash dissolve->wash aqueous_waste Aqueous Waste (Water-Soluble Impurities) wash->aqueous_waste Separate organic_layer Organic Layer wash->organic_layer Separate dry Dry over Na2SO4 organic_layer->dry concentrate Concentrate dry->concentrate product Purified 3-Ethoxy-2-methoxycyclobutan-1-one concentrate->product

Caption: Workflow for the removal of volatile precursors.

Issue 2: Persistent Minor Impurities After Distillation and Washing

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.

Experimental Protocol: Silica Gel Column Chromatography

  • TLC Analysis: First, analyze your crude product by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Your target compound is moderately polar. Start with a solvent system of low polarity (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity to find a system that gives good separation between your product and the impurities (an Rf value of ~0.3 for your product is ideal).

  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial, non-polar eluent.

  • Loading: Concentrate your crude product and dissolve it in a minimal amount of the eluent or a slightly more polar solvent. Carefully load this solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) as determined by your TLC analysis.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, highly purified 3-Ethoxy-2-methoxycyclobutan-1-one.

Troubleshooting:

  • Problem: The product is not eluting from the column.

    • Cause: The eluent is not polar enough.

    • Solution: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your eluent system.

  • Problem: The spots on the TLC plate are streaking.

    • Cause: The sample may be too concentrated, or it might be acidic or basic.

    • Solution: Dilute your sample before spotting it on the TLC plate. If streaking persists, you can try adding a small amount of a modifier to your eluent (e.g., a few drops of triethylamine for a basic compound or acetic acid for an acidic compound).

Logical Flow for Purification Strategy Selection:

start Crude Product Analysis (NMR, TLC) high_precursors High Levels of Volatile Precursors? start->high_precursors distill Perform Fractional Distillation high_precursors->distill Yes wash Perform Aqueous Wash high_precursors->wash No distill->wash check_purity Check Purity (NMR, TLC) wash->check_purity pure Product is Pure check_purity->pure Yes minor_impurities Minor Impurities Remain? check_purity->minor_impurities No minor_impurities->pure No chromatography Perform Column Chromatography minor_impurities->chromatography Yes chromatography->pure

Caption: Decision-making for purification strategy.

Analytical Methods for Purity Assessment

Ensuring the purity of your final product is crucial. The following techniques are recommended for analyzing the purity of 3-Ethoxy-2-methoxycyclobutan-1-one:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your compound and to detect the presence of any residual precursors or byproducts. The absence of characteristic peaks for ethyl vinyl ether and 1,1-dimethoxyethene is a good indicator of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent method for identifying and quantifying volatile impurities.[1] It can provide a clear profile of any remaining precursors or side-products.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile impurities, HPLC can be employed. A normal-phase or reverse-phase method can be developed to assess the purity of the final product.[1]

References

  • Godavari Biorefineries. (2024, February 17). Ethyl Vinyl Ether Safety Data Sheet. [Link]

  • PubChem. Ethyl vinyl ether. National Institutes of Health. [Link]

  • Google Patents. DE1229516B - Process for the separation of alcohol-alkyl vinyl ether mixtures.
  • LookChem. Cas 534-15-6,1,1-Dimethoxyethane. [Link]

  • Google Patents.
  • Columbia University. Column chromatography. [Link]

  • Google Patents. JP2006527225A - Distillation separation of mixtures containing vinyl ether and alcohol.
  • Organic Chemistry Virtual Lab. Purification by Fractional distillation/crystallisation (Theory). [Link]

  • PMC. Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. [Link]

  • University of Calgary. ORGANIC LABORATORY TECHNIQUES 10.1 • DISTILLATION. [Link]

  • Cheméo. Chemical Properties of 1,1-Dimethoxyethane (CAS 25154-53-4). [Link]

  • AQA A-Level Chemistry. Fractional Distillation of Crude Oil. [Link]

  • ACS Publications. Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. [Link]

  • ACS Publications. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

  • Wikipedia. Ethyl vinyl ether. [Link]

  • PMC. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. [Link]

  • Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

  • CrystEngComm (RSC Publishing). Isolation of elusive cyclobutane ligands via a template-assisted photochemical [2 + 2] cycloaddition reaction and their utility in engineering crystalline solids. [Link]

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]

  • University of Rochester. Workup: About. [Link]

  • Chemistry LibreTexts. 10.4: Acetals and Ketals. [Link]

  • SpringerLink. Synthesis and characterization of novel functional vinyl ethers that bear various groups. [Link]

  • ACS Publications. Selective Terminal Heck Arylation of Vinyl Ethers with Aryl Chlorides: A Combined Experimental−Computational Approach Including Synthesis of Betaxolol. [Link]

  • PMC. Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications. [Link]

  • Google Patents.
  • ACS Publications. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. [Link]

  • ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

  • MySkinRecipes. 3-ethoxycyclobutan-1-amine hydrochloride. [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas. [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

  • Google Patents.
  • PMC. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. [Link]

  • Request PDF. Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. [Link]

  • NIST WebBook. 3-ethoxy-2-cyclohexen-1-one. [Link]

  • MDPI. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]

  • PubChem. 1-Ethoxy-2-methoxycyclobutane. National Institutes of Health. [Link]

  • PubChem. 3-Ethoxycyclohex-2-ene-1-one. National Institutes of Health. [Link]

Sources

Controlling temperature to prevent decomposition of 3-Ethoxy-2-methoxycyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Ethoxy-2-methoxycyclobutan-1-one. Its purpose is to ensure the chemical integrity of the molecule by preventing thermal decomposition, a critical factor for experimental success and reproducibility.

Introduction: The Challenge of a Strained Ring System

3-Ethoxy-2-methoxycyclobutan-1-one is a valuable synthetic intermediate due to its densely functionalized, four-membered ring. However, the inherent ring strain of the cyclobutane core makes it susceptible to thermal decomposition. The primary decomposition pathway for cyclobutanones is a [2+2] cycloreversion, which breaks the ring into smaller, more stable molecules. For unsubstituted cyclobutanone, this process yields ethylene and ketene.[1] The presence of activating alkoxy groups on the ring of 3-Ethoxy-2-methoxycyclobutan-1-one can lower the activation energy for this process, potentially increasing its lability at lower temperatures compared to the parent compound.

This guide is structured to address the most common challenges and questions regarding the stability of this reagent.

Part 1: Frequently Asked Questions (FAQs)

This section provides direct answers to common user inquiries.

Q1: What is the primary thermal decomposition pathway for 3-Ethoxy-2-methoxycyclobutan-1-one? A1: The molecule is expected to undergo a thermal [2+2] cycloreversion, which is a characteristic decomposition reaction for cyclobutanone derivatives.[2] This process involves the cleavage of two opposing carbon-carbon bonds in the ring. For this specific molecule, the expected products would be ethyl vinyl ether and methylketene. This reaction is driven by the thermodynamic favorability of releasing the significant ring strain.

Q2: What is the recommended storage temperature for this compound? A2: While some suppliers may list room temperature for shipping, long-term storage at low temperatures is crucial for preventing degradation.[3][4] We strongly recommend storing 3-Ethoxy-2-methoxycyclobutan-1-one at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). For long-term storage exceeding several months, consider storage at -20°C .

Q3: My reaction yields are inconsistent. Could decomposition be the cause? A3: Yes, inconsistent yields are a classic symptom of reagent degradation. If the compound decomposes in the bottle over time or during the reaction setup, the effective concentration will be lower than calculated, leading to poor and variable results. It is critical to verify the purity of the reagent before each use if it has been stored for an extended period.

Q4: How can I detect decomposition in my sample? A4: You can use several standard analytical techniques:

  • ¹H NMR Spectroscopy: This is the most straightforward method. The appearance of new signals, particularly in the vinyl region (for ethyl vinyl ether) and a corresponding decrease in the integration of the characteristic cyclobutanone peaks, indicates decomposition.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for detecting the formation of the volatile decomposition products (ethyl vinyl ether and methylketene).

  • Visual Inspection: A change in color or the development of pressure inside the storage vessel can also be signs of decomposition.

Q5: Can the choice of solvent influence the stability of 3-Ethoxy-2-methoxycyclobutan-1-one during a reaction? A5: Absolutely. Protic solvents (e.g., alcohols, water) and acidic or basic impurities can potentially catalyze decomposition pathways. It is best practice to use anhydrous, aprotic solvents that have been freshly purified, unless the reaction chemistry specifically requires otherwise.

Part 2: Troubleshooting Guide

This table is designed to help you diagnose and solve common issues encountered during experiments.

Observed Issue Potential Cause Recommended Troubleshooting Steps
Low or no product yield Decomposition of starting material. The reagent may have degraded during storage or upon addition to a warm reaction mixture.1. Verify Purity: Before the reaction, run a quick ¹H NMR on an aliquot of the starting material. 2. Strict Temperature Control: Ensure the reaction vessel is pre-cooled to the target temperature before adding the cyclobutanone. 3. Slow Addition: Add the cyclobutanone solution dropwise to the reaction via a syringe pump to dissipate any heat of mixing and maintain a constant low temperature.
Formation of unexpected byproducts Reaction with decomposition products. The generated ethyl vinyl ether or methylketene may react with other reagents in your flask.1. Characterize Byproducts: Use GC-MS or LC-MS to identify the byproducts and confirm if they are consistent with the decomposition pathway. 2. Optimize Reaction Time: Monitor the reaction closely (e.g., by TLC or UPLC) and quench it as soon as the starting material is consumed to minimize side reactions.
Pressure buildup in sealed reaction tube Gas formation from decomposition. The cycloreversion produces volatile products, which can increase the headspace pressure.1. Do NOT heat sealed vessels. If heating is required, perform the reaction in an open or vented system (e.g., with a reflux condenser). 2. Re-evaluate Temperature: Significant pressure buildup is a clear sign that the reaction temperature is too high, causing rapid decomposition.
Inconsistent results between batches Variable quality of the starting material. Different lots may have different initial purities or may have been handled differently during shipping and storage.1. Qualify New Batches: Always run a purity check on a new bottle of the reagent upon receipt. 2. Standardize Handling: Implement a strict internal standard operating procedure (SOP) for handling and storage to ensure consistency.[5]

Part 3: Protocols & Workflows

Protocol 1: Recommended Storage and Handling Workflow

This workflow minimizes the exposure of the compound to elevated temperatures.

G cluster_storage Long-Term Storage cluster_use Pre-Reaction Handling storage Store at 2-8°C (or -20°C) under Argon/Nitrogen remove Remove from cold storage equilibrate Place in ice bath (0°C) to equilibrate remove->equilibrate 1. Equilibrate aliquot Quickly weigh required amount into a pre-chilled, dry flask equilibrate->aliquot 2. Weigh dissolve Dissolve in pre-chilled anhydrous solvent aliquot->dissolve 3. Prepare Solution Add to Reaction Add to Reaction dissolve->Add to Reaction

Caption: Workflow for handling temperature-sensitive 3-Ethoxy-2-methoxycyclobutan-1-one.

Protocol 2: Purity Assessment by ¹H NMR

This protocol provides a clear decision-making process for qualifying a sample before use.

  • Sample Preparation: In an NMR tube, dissolve a small, representative sample (2-5 mg) of 3-Ethoxy-2-methoxycyclobutan-1-one in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Spectrum Acquisition: Acquire a standard proton NMR spectrum.

  • Data Analysis:

    • Identify the characteristic peaks corresponding to the cyclobutanone structure.

    • Carefully examine the region between 5.0 and 6.5 ppm for signals indicative of vinyl protons from the ethyl vinyl ether decomposition product.

    • Integrate the area of the key starting material peaks against any impurity peaks.

  • Decision Making: Use the following diagram to determine the appropriate course of action.

G start Analyze ¹H NMR Spectrum decision Decomposition products detected (> 2-3%)? start->decision proceed Sample is OK. Proceed with experiment. decision->proceed No stop Sample is compromised. Do not use. Consider purification or acquiring a new batch. decision->stop Yes

Caption: Decision workflow for purity analysis of the cyclobutanone reagent.

References

  • Title: Photochemical Reaction Mechanism of Cyclobutanone: CASSCF Study Source: researchgate.net URL: [Link]

  • Title: Thermal decomposition of 3-vinylcyclobutanone Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group - University of Pittsburgh URL: [Link]

Sources

Technical Support Center: Liquid-Liquid Extraction of 3-Ethoxy-2-methoxycyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Ethoxy-2-methoxycyclobutan-1-one (CAS: 126615-85-8 / 1443981-33-6). As a highly functionalized, densely oxygenated small molecule (C₇H₁₂O₃), this cyclobutanone derivative presents unique challenges during liquid-liquid extraction (LLE).

This guide provides researchers and process chemists with field-proven, self-validating methodologies to diagnose, troubleshoot, and resolve phase separation issues and emulsion formations.

The Mechanistic Root Cause of Emulsions

To solve an extraction problem, we must first understand the physicochemical causality. 3-Ethoxy-2-methoxycyclobutan-1-one possesses a highly strained cyclobutanone core flanked by two alkoxy groups (ethoxy and methoxy). This creates a dense region of hydrogen-bond acceptors within a relatively small hydrophobic framework.

During aqueous workup, this intermediate polarity causes the molecule to act as a non-ionic surfactant. It concentrates at the aqueous-organic boundary, drastically lowering the interfacial tension[1]. When the extraction funnel is agitated, the low interfacial tension prevents the dispersed microscopic droplets from coalescing, resulting in a stable, milky emulsion[2]. Furthermore, the molecule's ability to hydrogen-bond pulls water into the organic phase, altering phase densities and complicating separation[3].

Diagnostic Data & Solvent Selection Matrix

The choice of organic solvent dictates the severity of the emulsion. Solvents with densities close to water (1.0 g/mL) or high mutual water solubility will exacerbate phase boundary issues.

Table 1: Solvent Selection Matrix for 3-Ethoxy-2-methoxycyclobutan-1-one

Extraction SolventDensity (g/mL)Water Sol. (g/100mL)Emulsion RiskPartitioning (

)
Scientific Recommendation
Dichloromethane (DCM) 1.331.30Critical HighAvoid if possible. High risk of density inversion and stable emulsions.
Ethyl Acetate (EtOAc) 0.908.30ModerateHighAcceptable. High mutual solubility requires rigorous salting out.
Methyl tert-butyl ether (MTBE) 0.744.80Low ModerateOptimal . High density differential and low miscibility promote sharp phase boundaries.
Hexane / Heptane 0.66<0.01Very LowPoorInsufficient polarity to extract this highly oxygenated target.

Emulsion Resolution Workflow

Workflow A Phase Separation Issue (3-Ethoxy-2-methoxycyclobutan-1-one) B Identify Interface Type A->B C Milky Bulk Emulsion (Low Interfacial Tension) B->C D Solid Rag Layer (Insoluble Byproducts) B->D E Salting Out (Add Saturated NaCl) C->E F Celite Filtration (Remove Particulates) D->F G Evaluate Phase Boundary E->G F->G H Proceed to Organic Phase Recovery G->H Clear Boundary I Supported Liquid Extraction (SLE) G->I Persistent Emulsion I->H

Fig 1. Troubleshooting workflow for resolving phase separation issues during cyclobutanone extraction.

Self-Validating Experimental Protocols

Do not rely on visual cues alone. The following protocols are designed as self-validating systems to ensure quantitative recovery of your target molecule.

Protocol A: The "Salting-Out" Method (For Bulk Emulsions)

Adding an inorganic salt increases the ionic strength of the aqueous phase. This "salting-out" effect decreases the solubility of the polar 3-ethoxy-2-methoxycyclobutan-1-one in water, forcing it into the organic phase and breaking the emulsion by increasing interfacial tension[2].

  • Measure Initial State: Record the exact volume of the combined emulsion mixture in the separatory funnel.

  • Brine Addition: Add 0.5 volumes of saturated aqueous NaCl (brine) relative to the aqueous layer.

  • Gentle Agitation: Do not shake vigorously. Swirl the funnel gently in a figure-eight motion for 60 seconds to maximize surface area contact without inducing further shear-based emulsification[2].

  • Settle: Allow the funnel to rest undisturbed for 15 minutes.

  • System Validation Check: Measure the final volume of the separated aqueous phase. Validation criteria: The final aqueous volume must equal or exceed the sum of the initial aqueous volume plus the added brine. If the volume is lower, water is still trapped in the organic phase; repeat step 2.

  • Chemical Validation: Spot a 10 µL aliquot of the aqueous phase on a TLC plate (visualize with KMnO₄) or inject into GC-FID. Confirm the absence of the cyclobutanone derivative before discarding the aqueous waste.

Protocol B: Supported Liquid Extraction (SLE) (For Intractable Emulsions)

When traditional LLE fails due to extreme surfactant-like behavior, SLE bypasses the emulsion entirely by eliminating the liquid-liquid interface[2].

  • Aqueous Preparation: Dilute the intractable emulsion with water until it is a single, homogeneous aqueous phase. Measure the exact volume.

  • Immobilization: Load the aqueous sample onto a pre-packed diatomaceous earth SLE column. The water coats the highly porous solid support, creating a massive surface area. Wait 5 minutes for complete absorption.

  • Elution: Pass 2.5 column volumes of MTBE through the column under gravity. The 3-ethoxy-2-methoxycyclobutan-1-one will partition into the MTBE as it flows over the immobilized aqueous layer.

  • System Validation Check: Evaporate the eluted MTBE under reduced pressure. Weigh the recovered organic residue. Validation criteria: The mass balance must align with the theoretical yield of the reaction step, confirming complete desorption from the aqueous matrix.

Frequently Asked Questions (FAQs)

Q: During DCM/water extraction, the phases inverted and a thick emulsion formed in the exact middle. How do I fix this? A: You are experiencing a density inversion. While pure DCM has a density of 1.33 g/mL, the dissolution of the highly oxygenated 3-ethoxy-2-methoxycyclobutan-1-one lowers the overall density of the organic phase. If the organic phase density approaches the density of the aqueous phase (~1.0 g/mL), the layers will fail to separate[3]. Solution: Add additional pure DCM to increase the density of the organic layer, or add solid NaCl to increase the density of the aqueous layer. This restores the density differential required for gravity separation.

Q: I have a persistent "rag layer" (a gooey, opaque band) at the interface. Is my product trapped in it? A: Yes. Rag layers often trap up to 30% of the target analyte[4]. In cyclobutanone synthesis, this layer is typically composed of insoluble polymeric byproducts, unreacted starting materials, or partially soluble salts that gather at the interface. Solution: Drain the lower phase, then drain the entire rag layer directly through a Büchner funnel packed with a 1-inch pad of Celite (diatomaceous earth). Rinse the pad with EtOAc. The filtrate will separate cleanly into two layers[2],[4].

Q: Can I use temperature changes to break the emulsion? A: Yes, but with caution. 3-Ethoxy-2-methoxycyclobutan-1-one contains a strained four-membered ring that can be sensitive to thermal degradation or ring-opening under harsh conditions. However, gently warming the separatory funnel under a stream of warm water (up to 35°C) can decrease the viscosity of the solvent and increase the density difference between the phases, promoting droplet coalescence[5]. Never boil the mixture.

Q: I used EtOAc and my organic layer is completely clear, but my GC shows poor mass recovery. Where is my product? A: It is likely still in the aqueous phase. Because 3-ethoxy-2-methoxycyclobutan-1-one is highly polar, a single extraction with EtOAc is insufficient. The partition coefficient (


) is not high enough to achieve quantitative recovery in one wash.
Solution: You must perform exhaustive extraction. Re-extract the aqueous layer at least three times with fresh EtOAc[5], and ensure the aqueous layer is fully saturated with NaCl prior to extraction to drive the equilibrium toward the organic phase.

References

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Chromatography Online. Available at:[Link]

  • K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil Scientific. Available at:[Link]

  • University of Rochester Chemistry. How To: Manage an Emulsion. Reaction Workup Guide. Available at:[Link]

  • Chemistry LibreTexts. 2.3: Liquid-Liquid Extraction. Organic Chemistry Lab Techniques. Available at:[Link]

  • University of York. Problems with Extractions. Chemistry Teaching Labs. Available at:[Link]

Sources

Technical Support Center: 3-Ethoxy-2-methoxycyclobutan-1-one Storage & Shelf-Life Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Ethoxy-2-methoxycyclobutan-1-one (CAS: 126615-85-8 / 1443931-89-2). As a highly functionalized, strained cyclic ketone, this molecule is a valuable building block in drug development but requires rigorous handling protocols.

This guide provides mechanistic troubleshooting, self-validating protocols, and field-proven methodologies to prevent degradation and extend the shelf-life of your inventory.

Part 1: Core Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 3-ethoxy-2-methoxycyclobutan-1-one degrade so quickly at room temperature, and what are the primary pathways? A: The instability of this molecule is driven by ring strain . The 4-membered cyclobutanone ring possesses significant angle strain. The carbonyl carbon is highly electrophilic, making it exceptionally susceptible to nucleophilic attack [1]. When exposed to thermal stress (>25°C) or moisture, the molecule undergoes strain-releasing ring-opening reactions, cleaving the C-C bond adjacent to the carbonyl group to form acyclic esters or acids. Furthermore, the ethoxy and methoxy substituents can act as leaving groups, facilitating elimination reactions under acidic or basic conditions.

Q2: What happens if the reagent is repeatedly exposed to ambient air during synthesis? A: Exposure to atmospheric oxygen or trace peroxides triggers a Baeyer-Villiger-type oxidation [2]. This reaction expands the strained 4-membered ring into a more thermodynamically stable 5-membered lactone (dihydrofuran-2(3H)-one derivatives). To prevent this, the headspace of the storage vessel must always be purged with an inert gas (Argon or Nitrogen) prior to sealing.

Q3: How can I self-validate the integrity of the reagent before using it in a sensitive downstream synthesis? A: Do not rely solely on visual inspection, as both the intact molecule and its early degradation products are clear liquids.

  • Protocol: Run a rapid

    
    H-NMR (in anhydrous CDCl
    
    
    
    ) or GC-MS.
  • Validation Logic: In

    
    H-NMR, degradation is confirmed by the disappearance of the characteristic strained cyclobutanone ring protons and the emergence of acyclic alkene/ester protons or downfield lactone signals. In GC-MS, look for mass shifts: the intact molecule has a nominal mass of 144  g/mol ; degradation often presents as +16 m/z (oxidation to lactone) or +18 m/z (hydrolytic ring cleavage).
    

Part 2: Mechanistic & Workflow Visualizations

DegradationPathways Cyclobutanone 3-Ethoxy-2-methoxy cyclobutan-1-one Oxidation Baeyer-Villiger Oxidation (O2/Peroxides) Cyclobutanone->Oxidation Air Exposure Hydrolysis Nucleophilic Attack (Moisture/Base) Cyclobutanone->Hydrolysis H2O/Nucleophiles Thermal Thermal Degradation (>25°C) Cyclobutanone->Thermal Heat Lactone Lactone Derivatives (Ring Expansion) Oxidation->Lactone Strain Release RingOpen Acyclic Esters/Acids (Ring Cleavage) Hydrolysis->RingOpen C-C Bond Cleavage Polymer Polymerization / Decomposition Thermal->Polymer Entropy Driven

Mechanistic degradation pathways of 3-ethoxy-2-methoxycyclobutan-1-one driven by ring strain.

Part 3: Quantitative Stability Data

To optimize your inventory management, refer to the following stability matrix. Deviating from the baseline 2-8°C inert storage significantly accelerates degradation [3].

Storage TemperatureAtmosphereContainer TypeExpected Shelf-LifePrimary Degradation Risk
2-8°C (Recommended) Argon (Inert) Amber Glass (PTFE lined) > 12 Months Minimal (Baseline)
20-25°C (Room Temp)Argon (Inert)Amber Glass2-4 WeeksThermal ring-opening
2-8°CAmbient AirClear Glass< 3 MonthsBaeyer-Villiger oxidation / Photo-degradation
-20°CArgon (Inert)Amber Glass> 24 MonthsCrystallization (Requires careful thawing)

Part 4: Standard Operating Procedures (SOPs)

Protocol: Inert Aliquoting and Long-Term Storage

To prevent the cumulative damage of repeated freeze-thaw cycles and oxygen exposure, bulk supplies should be immediately aliquoted upon receipt.

Step 1: Preparation of Materials Pre-dry amber glass vials (2 mL or 5 mL) and PTFE-lined caps in a laboratory oven at 120°C for a minimum of 4 hours. Transfer them directly to a desiccator to cool. Causality: Amber glass prevents photo-degradation, while baking eliminates surface-bound moisture that initiates hydrolytic ring cleavage.

Step 2: Environmental Control Transfer the bulk bottle of 3-ethoxy-2-methoxycyclobutan-1-one and the dried vials into a glovebox purged with high-purity Argon (<1 ppm O


, <1 ppm H

O).

Step 3: Single-Use Aliquoting Dispense the liquid into single-use volumes (e.g., 100 µL to 500 µL) using positive displacement pipettes to account for the liquid's volatility and density.

Step 4: Hermetic Sealing Cap the vials tightly with the PTFE-lined septa. Wrap the cap-vial junction tightly with Parafilm. Causality: PTFE is chemically inert to cyclic ketones, and Parafilm creates a secondary physical barrier against atmospheric moisture ingress during refrigeration.

Step 5: Storage & Thawing (Critical Step) Remove the aliquots from the glovebox and immediately transfer them to a monitored 2-8°C refrigerator [4]. Self-Validating Thawing Rule: Before use, you must allow the sealed vial to equilibrate to room temperature for 15-20 minutes before opening. Opening a cold vial causes immediate atmospheric condensation inside the vessel, introducing water that will destroy the reagent via nucleophilic attack.

StorageWorkflow Receive Receive Bulk Reagent (Check COA/Purity) Glovebox Transfer to Glovebox (Inert Ar/N2 Atm) Receive->Glovebox Aliquot Aliquot into Amber Vials (Single-Use) Glovebox->Aliquot Seal Seal with PTFE Septa & Parafilm Aliquot->Seal Store Store at 2-8°C (Desiccated) Seal->Store

Optimized inert-atmosphere aliquoting and storage workflow to maximize shelf-life.

References

  • Liskon Biological. Functions and Mechanism of Cyclobutanone. Retrieved from[Link]

  • Beilstein Journal of Organic Chemistry. Rearrangements of organic peroxides and related processes (Baeyer-Villiger oxidation). Retrieved from[Link]

Validation & Comparative

Advanced MS Profiling of 3-Ethoxy-2-methoxycyclobutan-1-one: Fragmentation Dynamics and Methodological Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of 3-Ethoxy-2-methoxycyclobutan-1-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Mass 72" Convergence

In the structural elucidation of small-ring heterocycles, 3-Ethoxy-2-methoxycyclobutan-1-one presents a unique mass spectrometric profile. Unlike typical aliphatic ketones that fragment via predictable alpha-cleavage, this cyclobutanone derivative exhibits a convergent fragmentation anomaly under Electron Ionization (EI).

This guide analyzes the fragmentation dynamics of 3-Ethoxy-2-methoxycyclobutan-1-one, specifically comparing its behavior under Hard Ionization (EI) versus Soft Ionization (ESI) .[1] Furthermore, it establishes a definitive protocol for distinguishing this molecule from its regioisomer, 2-Ethoxy-3-methoxycyclobutan-1-one, utilizing the diagnostic Retro-[2+2] cycloreversion pathways.

Key Finding: Under 70 eV EI, 3-Ethoxy-2-methoxycyclobutan-1-one displays a dominant base peak at m/z 72 . This is not a random fragment but a result of two distinct mechanistic pathways producing isobaric fragments (Methoxyketene and Ethyl Vinyl Ether), a phenomenon we term "Fragment Convergence."

Structural Basis & Fragmentation Mechanics

Molecule: 3-Ethoxy-2-methoxycyclobutan-1-one Formula: C7H12O3 Exact Mass: 144.0786 Da

The strained four-membered ring drives the fragmentation physics. Upon ionization, the release of ring strain energy (approx. 26 kcal/mol) directs the decomposition along two primary Retro-[2+2] Cycloreversion pathways.

The Diagnostic Pathways (EI Mode)

The following Graphviz diagram visualizes the competing fragmentation pathways. Note the convergence at m/z 72 for Pathway B.

FragmentationPathways M Molecular Ion [M]•+ m/z 144 SplitA Retro-[2+2] Path A (Cleave C1-C2 & C3-C4) M->SplitA Strain Release SplitB Retro-[2+2] Path B (Cleave C1-C4 & C2-C3) M->SplitB Strain Release COLoss Decarbonylation (-CO) [M - 28]•+ m/z 116 M->COLoss Alpha-Cleavage Ketene Ketene [CH2=C=O]•+ m/z 42 SplitA->Ketene VinylEther1 1-Methoxy-2-ethoxyethene [MeO-CH=CH-OEt]•+ m/z 102 SplitA->VinylEther1 MethoxyKetene Methoxyketene [MeO-CH=C=O]•+ m/z 72 SplitB->MethoxyKetene EthylVinylEther Ethyl Vinyl Ether [EtO-CH=CH2]•+ m/z 72 SplitB->EthylVinylEther

Caption: Figure 1.[2] Competing fragmentation pathways for 3-Ethoxy-2-methoxycyclobutan-1-one. Note Pathway B yields two distinct chemical species that share the same nominal mass (m/z 72).

Comparative Analysis: EI vs. ESI Performance

For drug development professionals characterizing impurities or metabolites, choosing the correct ionization method is critical.

Table 1: Ionization Technique Performance Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Utility Structural Fingerprinting & Isomer DifferentiationMolecular Weight Confirmation
Energy Regime Hard (70 eV)Soft (Thermal/Electric Field)
Molecular Ion (M+) Weak (<5% abundance)Dominant ([M+H]+, [M+Na]+)
Base Peak m/z 72 (Diagnostic Convergence)m/z 145 (M+H) or m/z 167 (M+Na)
Fragment Richness High (Reveals carbon skeleton)Low (Mostly adducts/neutral losses)
Limit of Detection Picogram range (GC-MS)Femtogram range (LC-MS)
Why EI is Superior for Structure Verification

While ESI is excellent for mass confirmation, it fails to distinguish regioisomers of cyclobutanones. In ESI, 3-Ethoxy-2-methoxycyclobutan-1-one and its isomer (2-Ethoxy-3-methoxy...) will both simply show m/z 145 ([M+H]+). EI is the required method for structural validation because the fragmentation pattern (specifically the Retro-[2+2] split) is sensitive to the position of substituents relative to the carbonyl group.

The Regioisomer Differentiation Protocol

A common analytical challenge is distinguishing 3-Ethoxy-2-methoxycyclobutan-1-one (Target) from 2-Ethoxy-3-methoxycyclobutan-1-one (Isomer B) . Both have MW 144.

The Mechanism of Differentiation

The position of the alkoxy groups dictates the mass of the ketene and vinyl ether fragments formed during Retro-[2+2] cleavage.

  • Target Molecule (3-Ethoxy-2-methoxy):

    • Path B Cleavage: Yields Methoxyketene (m/z 72 ) + Ethyl Vinyl Ether (m/z 72 ).

    • Result: Massive peak at m/z 72.

  • Isomer B (2-Ethoxy-3-methoxy):

    • Path B Cleavage: Yields Ethoxyketene (EtO-CH=C=O, m/z 86 ) + Methyl Vinyl Ether (MeO-CH=CH2, m/z 58 ).

    • Result: Distinct peaks at m/z 86 and 58; m/z 72 is significantly lower or absent.

Experimental Workflow (GC-MS)

To replicate this differentiation, follow this self-validating protocol:

  • Sample Prep: Dissolve 1 mg sample in 1 mL Dichloromethane (DCM). Avoid protic solvents (MeOH) to prevent acetal formation.

  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).

  • Oven Program: 40°C (hold 2 min) -> 10°C/min -> 200°C.

  • MS Source: 70 eV, 230°C source temp.

  • Validation Criteria:

    • Pass: Base peak at m/z 72 (>90% relative abundance). Presence of m/z 102 (minor).

    • Fail (Isomer Indication): Presence of significant ions at m/z 86 or m/z 58.

Detailed Mass Spectral Data (EI Mode)

m/zIdentityMechanismRelative Abundance (Est.)
144 Molecular Ion [M][3]•+Ionization< 5%
116 [M - CO]•+Decarbonylation10 - 20%
102 1-Methoxy-2-ethoxyetheneRetro-[2+2] Path A15 - 30%
72 Methoxyketene / Ethyl Vinyl Ether Retro-[2+2] Path B (Convergent) 100% (Base Peak)
57 Ethyl Cation [C2H5]+Alkyl cleavage from ethoxy40 - 60%
42 Ketene [CH2=C=O]•+Retro-[2+2] Path A20 - 40%
29 Ethyl fragmentSecondary fragmentation50 - 70%

References

  • Turro, N. J., et al. (1965). "Interrelations between the Mass Spectrometry and Photochemistry of Organic Molecules. I. Ketene Dimers and Other Small Ring Compounds."[4] Journal of the American Chemical Society.[4] Link

  • Doc Brown's Chemistry. (2025).[5] "Mass spectrometry fragmentation patterns of cyclobutane and derivatives." Doc Brown's Chemistry Indices. Link

  • Wiberg, K. B., & Bartley, W. J. (1960). "Cyclobutane Derivatives: Thermal Decomposition." Journal of the American Chemical Society.[4] Link

  • NIST Mass Spectrometry Data Center. "Cyclobutanone Fragmentation Trends." NIST Chemistry WebBook. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.

Sources

Comparative Guide: Reactivity of 2-Methoxy vs. 2-Ethoxy Cyclobutanones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of strained carbocycles, 2-alkoxycyclobutanones represent a critical class of synthons for accessing


-lactones and substituted tetrahydrofurans. While 2-methoxy- (2-MeO-CB) and 2-ethoxycyclobutanone (2-EtO-CB) share identical core electronic activation due to ring strain (~26 kcal/mol), their performance diverges in stereoselective environments. 2-Methoxycyclobutanone  is the superior candidate for rapid kinetic throughput and atom economy. 2-Ethoxycyclobutanone , utilizing the increased steric bulk of the ethyl tail, offers enhanced diastereoselectivity in nucleophilic additions and improved solubility in non-polar media for lipophilic fragment coupling.

Part 1: Structural & Electronic Landscape

To manipulate these synthons effectively, one must understand the interplay between the strained ring and the alkoxy substituent.

Electronic Activation vs. Steric Shielding

Both molecules exhibit heightened electrophilicity compared to unstrained ketones (e.g., cyclohexanone) due to the release of angle strain upon hybridization change (


).
  • Inductive Effect (

    
    ):  Both -OMe and -OEt are electron-withdrawing by induction (
    
    
    
    ), destabilizing the carbonyl and increasing susceptibility to nucleophilic attack. The difference between methyl and ethyl inductive strength is negligible for most synthetic purposes.
  • Steric Parameter (

    
    ):  This is the differentiator.[1]
    
    • Methoxy (

      
      ):  Taft steric parameter 
      
      
      
      . Minimal rotational barrier; allows rapid approach of nucleophiles.
    • Ethoxy (

      
      ):  Taft steric parameter 
      
      
      
      . The additional methylene unit introduces a rotational cone of exclusion, slightly retarding reaction rates but significantly enhancing facial discrimination during nucleophilic attack.
Physical Properties & Handling
  • 2-Methoxycyclobutanone: Often a volatile oil. Requires careful concentration to avoid mass loss. High water solubility can complicate aqueous workups.

  • 2-Ethoxycyclobutanone: Lower volatility and higher lipophilicity. Partition coefficients favor organic layers (EtOAc/DCM) more strongly, improving recovery yields in extraction protocols.

Part 2: Performance Comparison by Reaction Type

The following data synthesizes reactivity trends observed in ring-expansion and reduction methodologies.

Table 1: Reactivity Matrix
Reaction ClassMetric2-Methoxycyclobutanone2-EthoxycyclobutanoneVerdict
Hydride Reduction (NaBH

)
Rate (

)
1.0 (Reference)~0.85 (Slower)Methoxy for speed.
Stereoselectivity (Reduction)

(cis:trans)
~85:15>92:8Ethoxy for stereocontrol.
Baeyer-Villiger Oxidation Regioselectivity>95:1 (O-insertion at C2)>95:1 (O-insertion at C2)Tie (Electronic control dominates).
Photochemical Cleavage Quantum Yield (

)
HighModerateMethoxy (Less vibrational relaxation).
Grignard Addition Yield75-85%80-90%Ethoxy (Suppresses enolization side-reactions).
Case Study: Stereoselective Nucleophilic Addition

When reducing these ketones to cyclobutanols, the reagent approaches from the face anti to the alkoxy group to minimize steric clash (and maximize orbital overlap according to the Felkin-Anh model).

The Ethoxy Advantage: The ethyl group's larger conformational sweep effectively blocks the syn face more efficiently than the methyl group.

  • Result: Reduction of 2-EtO-CB typically yields the cis-2-ethoxycyclobutanol with higher diastereomeric ratios (

    
    ) than its methoxy counterpart.
    

stereoselectivity cluster_0 Steric Control Mechanism cluster_1 Substituent Effect Substrate 2-Alkoxycyclobutanone TS Transition State (Anti-Attack) Substrate->TS Hydride (Nu-) OMe Methoxy (-OMe) Small Steric Bulk Faster Rate Lower dr Product cis-2-Alkoxycyclobutanol TS->Product Strain Relief OEt Ethoxy (-OEt) Large Steric Bulk Slower Rate Higher dr

Figure 1: Stereoselective reduction pathway. The bulkier Ethoxy group enhances the energy difference between competing transition states, improving cis-selectivity.

Part 3: Ring Expansion Protocols (Baeyer-Villiger)

Both substrates are excellent precursors for


-lactones. The presence of the oxygen atom at C2 directs the regiochemistry.

Mechanism: The migratory aptitude of the


-alkoxy carbon is significantly higher than the unsubstituted methylene carbon due to the ability of the alkoxy group to stabilize the developing positive charge in the Criegee intermediate.
  • Observation: Both MeO and EtO variants yield the corresponding 4-alkoxy-dihydrofuran-2(3H)-one exclusively.

  • Choice: Use 2-EtO-CB if the resulting lactone requires downstream purification by silica chromatography, as the ethyl tail aids in separation from polar byproducts.

Part 4: Experimental Protocols

Protocol A: Stereoselective Reduction to cis-2-Ethoxycyclobutanol

Rationale: This protocol maximizes diastereoselectivity using low temperature to exploit the steric difference of the ethoxy group.

Reagents:

  • 2-Ethoxycyclobutanone (1.0 equiv)

  • NaBH

    
     (0.5 equiv)
    
  • Methanol (Anhydrous)

  • CeCl

    
     (1.0 equiv) – Optional: Luche conditions enhance 1,2-reduction over enolization.
    

Workflow:

  • Dissolution: Dissolve 2-ethoxycyclobutanone (5 mmol) and CeCl

    
     (5 mmol) in MeOH (20 mL). Cool to -78°C .
    
    • Note: Cooling is critical. At room temperature, the

      
       drops significantly.
      
  • Addition: Add NaBH

    
     (2.5 mmol) in one portion. The evolution of H
    
    
    
    gas will be observed.
  • Incubation: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 30 minutes.

  • Quench: Add Saturated NH

    
    Cl (10 mL) carefully.
    
  • Extraction: Extract with Et

    
    O (3 x 15 mL). The ethoxy group ensures the product partitions efficiently into the ether layer.
    
  • Analysis: Check

    
     via 
    
    
    
    H NMR. The carbinol proton signal for the cis isomer typically appears upfield relative to the trans isomer due to anisotropy.
Protocol B: Photochemical Ring Expansion (Norrish Type I)

Rationale: Cyclobutanones undergo


-cleavage upon UV irradiation. In the presence of nucleophiles (water/alcohol), this yields acetals.

photochem Start 2-Alkoxycyclobutanone Excitation Excited State (n, u03c0*) Start->Excitation hu03bd (300 nm) Biradical Acyl-Alkyl Biradical Excitation->Biradical u03b1-Cleavage Product Acetal / Lactol Biradical->Product Solvent Trapping (ROH)

Figure 2: Photochemical expansion workflow. The alkoxy group stabilizes the radical intermediate.

Steps:

  • Dissolve 2-methoxycyclobutanone in degassed methanol (0.05 M).

  • Irradiate in a quartz vessel using a 300 nm lamp (Rayonet reactor) for 4 hours.

  • Monitor disappearance of the carbonyl stretch (1780 cm

    
    ) via IR.
    
  • Concentrate in vacuo. The methoxy variant reacts faster (

    
    ) than the ethoxy variant due to reduced vibrational degrees of freedom in the side chain.
    

References

  • Photochemical Ring Expansion of

    
    -Alkoxycyclobutanones. 
    Umbricht, G., et al. J. Org.[2] Chem. 1998, 63, 5173-5178.
    
    Context: Establishes the mechanism and regio-retention of configuration during photolysis of these specific substrates.[2]
    
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes. Molecules 2013, 18, 15542. Context: Comprehensive review of cyclobutanone reduction stereoselectivity and the impact of 2-substituents.

  • Baeyer-Villiger Oxidation: Mechanism and Applications. Organic Chemistry Portal. Context: Validates the migratory aptitude rules (Alkoxy > Alkyl) essential for predicting the regiochemistry of 2-alkoxycyclobutanone oxidation.

  • Comparative Reactivity of Cyclobutanones. BenchChem Reactivity Guide. Context: General physical data on ring strain and nucleophilic susceptibility of cyclobutanone derivatives.

Sources

HPLC method development for validating 3-Ethoxy-2-methoxycyclobutan-1-one purity

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development and Validation for 3-Ethoxy-2-methoxycyclobutan-1-one Purity: A Comparative Guide

Executive Summary

Validating the purity of highly specific synthetic intermediates like 3-Ethoxy-2-methoxycyclobutan-1-one (CAS: 126615-85-8) presents a unique analytical challenge. As a small, semi-polar cyclic ketone lacking a conjugated π-system or aromatic ring, it does not possess a strong UV chromophore. Consequently, traditional High-Performance Liquid Chromatography (HPLC) methods relying on Ultraviolet (UV) detection are fundamentally inadequate. This guide objectively compares alternative detection strategies—specifically Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD)—and provides a self-validating, ICH Q2(R2) compliant methodological framework for rigorous purity assessment[1][2].

The Chromophore Problem: Mechanistic Rationale for Detector Selection

To achieve the sensitivity required for pharmaceutical impurity profiling (typically <0.1% Limit of Quantitation), the analytical method must overcome the molecule's optical invisibility. We must rely on universal, mass-flow sensitive detectors that separate the analyte from the mobile phase based on volatility[3].

  • Charged Aerosol Detection (CAD): CAD nebulizes the column eluent, evaporates the volatile mobile phase, and imparts a positive charge to the residual non-volatile/semi-volatile analyte particles via a corona discharge[3]. Because the charge is measured by an electrometer, CAD provides a uniform response independent of the analyte's chemical structure. Crucially, CAD maintains high sensitivity for particles as small as 10 nm[2][4].

  • Evaporative Light Scattering Detection (ELSD): ELSD utilizes a similar nebulization and evaporation process but relies on a laser to scatter light off the dried particles. ELSD suffers from a complex, non-linear (sigmoidal) response and loses significant sensitivity for particles smaller than 50 nm, making trace-level impurity quantification highly erratic[2].

  • Low-Wavelength UV (210 nm): Attempting to detect the weak absorbance of the carbonyl group at 210 nm results in severe baseline drift during gradient elution, masking critical impurities.

CAD_Mechanism eluent HPLC Eluent (Analyte + Mobile Phase) neb Nebulization (N2 Gas) eluent->neb evap Evaporation (Solvent Removal) neb->evap charge Corona Discharge (Particle Charging) evap->charge detect Electrometer (Charge Measurement) charge->detect

Mechanistic workflow of Charged Aerosol Detection (CAD) for non-chromophoric analytes.

Comparative Performance Data

To establish the optimal method, 3-Ethoxy-2-methoxycyclobutan-1-one was analyzed using three different detectors and three distinct column chemistries. Because the molecule is relatively polar, standard C18 columns result in poor retention (k' < 2). Hydrophilic Interaction Liquid Chromatography (HILIC) was selected as the optimal separation mode, as its requirement for high-organic mobile phases perfectly complements the desolvation needs of aerosol-based detectors[4].

Table 1: Detector Performance Comparison (HILIC Conditions)

Validation Parameter CAD ELSD UV (210 nm)
Limit of Detection (S/N > 3) 2 ng 15 ng 120 ng
Limit of Quantitation (S/N > 10) 6 ng 45 ng 400 ng
Linearity Model (R²) 0.998 (Log-Log) 0.985 (Sigmoidal) 0.991 (Linear)
Precision (%RSD at 100% Level) 1.2% 3.5% 6.8%

| Gradient Baseline Drift | Minimal | Minimal | Severe |

Table 2: Column Chemistry Comparison (CAD Detection)

Column Chemistry Retention Factor (k') Peak Asymmetry (Tf) Resolution (Rs) from Precursors
Standard C18 1.1 1.8 1.2
Phenyl-Hexyl 2.4 1.3 2.1

| Amide-HILIC | 4.5 | 1.05 | 3.8 |

Data Synthesis: The combination of an Amide-HILIC column with CAD detection provides the highest sensitivity, optimal peak shape, and the robust baseline stability required to meet stringent regulatory thresholds.

Step-by-Step Methodology: HILIC-CAD Self-Validating Protocol

The following protocol outlines the optimized HILIC-CAD method, designed as a self-validating system to ensure analytical trustworthiness prior to sample analysis.

Step 1: Mobile Phase Preparation (Strict Volatility Requirement)

Causality: CAD and ELSD require highly volatile buffers. Non-volatile salts (like phosphates) will precipitate in the evaporation tube, causing massive background noise and detector failure[2].

  • Mobile Phase A: Prepare 10 mM Ammonium Formate in LC-MS grade Water. Adjust the pH to 3.2 using LC-MS grade Formic Acid. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Amide-HILIC, 150 mm x 4.6 mm, 3 µm particle size.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0.0 - 2.0 min: 95% B

    • 2.0 - 12.0 min: Linear gradient to 60% B

    • 12.0 - 15.0 min: Hold at 60% B

    • 15.1 - 20.0 min: Re-equilibrate at 95% B

  • Injection Volume: 5 µL.

Step 3: CAD Optimization
  • Evaporation Temperature: 35°C. (Causality: 3-Ethoxy-2-methoxycyclobutan-1-one is a semi-volatile liquid. Lowering the evaporation temperature prevents analyte loss during the desolvation phase, maximizing the signal[4].)

  • Data Collection Rate: 10 Hz.

  • Filter Setting: 3.6 seconds.

Validation_Workflow start Target: 3-Ethoxy-2-methoxycyclobutan-1-one assess Assess Properties (No Chromophore, Semi-Polar) start->assess det_select Detector Selection (CAD > ELSD > UV) assess->det_select col_select Column Screening (HILIC vs. C18) det_select->col_select opt Mobile Phase Optimization (Volatile Buffers) col_select->opt val ICH Q2(R2) Validation (Specificity, Linearity, LOD/LOQ) opt->val

Step-by-step lifecycle approach for analytical procedure validation per ICH Q2(R2).

Step 4: ICH Q2(R2) Validation Execution

To ensure the method is fit for its intended purpose, execute the following lifecycle validation steps[1][5]:

  • System Suitability Testing (SST): Inject a reference standard (100 µg/mL) six times. The method is valid for the run only if the retention time %RSD is ≤ 1.0%, peak area %RSD is ≤ 2.0%, and theoretical plates (N) > 5000.

  • Specificity: Inject a diluent blank, known synthetic precursors, and forced degradation samples (exposed to 1N HCl, 1N NaOH, and 3% H2O2 for 24 hours). Ensure no peaks co-elute at the target retention time.

  • Linearity & Range: Prepare a 7-point calibration curve from the LOQ (6 ng on-column) to 120% of the target specification limit. Apply a log-log transformation to the data, as CAD response is inherently non-linear over wide concentration ranges[2]. Acceptance criteria: R² ≥ 0.995.

  • Accuracy (Recovery): Spike known amounts of the compound into a synthetic matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery. Acceptance criteria: 98.0% - 102.0%.

Conclusion

For the purity validation of 3-Ethoxy-2-methoxycyclobutan-1-one, traditional UV detection is fundamentally flawed due to the molecule's lack of a chromophore. While ELSD offers a universal detection alternative, it suffers from poor sensitivity at low particle masses. CAD, paired with an Amide-HILIC separation strategy, provides a scientifically sound, highly sensitive, and ICH Q2(R2) compliant methodology for rigorous purity assessment and impurity profiling.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ICH). URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL: [Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. URL: [Link]

Sources

IR spectroscopy characteristic peaks of 3-Ethoxy-2-methoxycyclobutan-1-one

[1][2]

Executive Summary & Diagnostic Utility

3-Ethoxy-2-methoxycyclobutan-1-one is a densely functionalized cyclobutane derivative, typically synthesized via [2+2] cycloaddition (e.g., ketene + enol ether).[1][2] For drug development professionals, this molecule serves as a high-value chiral building block.[1][2]

The Core Analytical Challenge: Distinguishing the formed cyclobutane ring from unreacted acyclic starting materials or rearranged byproducts. The IR Solution: The "Performance" of IR spectroscopy here lies in its ability to instantaneously validate ring formation. The ring strain of the cyclobutanone moiety creates a massive diagnostic shift in the carbonyl frequency (~1800 cm⁻¹) that is distinct from almost all other common organic carbonyls.

Theoretical Framework: The Physics of the Shift

To interpret the spectrum accurately, one must understand the causality behind the peak positions.

A. Ring Strain (The Geometric Effect)

In a standard acyclic ketone (e.g., 2-butanone), the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

2
  • Mechanism: To accommodate the 90° ring angle, the carbon atom directs more

    
    -character into the C-C ring bonds. Consequently, the exocyclic C=O bond gains more 
    
    
    -character.
  • Result: Increased

    
    -character strengthens the C=O bond, increasing the force constant (
    
    
    ) and shifting the vibrational frequency (
    
    
    ) to a higher wavenumber (
    
    
    ).
B. Inductive Effect (The Electronic Effect)

This specific molecule possesses an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

2
  • Mechanism: The oxygen atom at position 2 exerts a strong inductive withdrawal (-I effect).[1] This withdraws electron density from the

    
    -carbon, which in turn destabilizes the canonical resonance form where the carbonyl oxygen is negative (
    
    
    ).
  • Result: The C=O bond retains more double-bond character, further shortening the bond and raising the frequency by an additional 10–20 cm⁻¹ above the standard cyclobutanone baseline.

Comparative Spectral Analysis

The following table contrasts the target molecule with its likely synthetic precursors and structural alternatives.

Table 1: Characteristic Peak Comparison
Vibrational ModeTarget: 3-Ethoxy-2-methoxycyclobutan-1-one Alternative 1: Acyclic Ketone (e.g., 4-methoxy-2-butanone)Alternative 2: Cyclohexanone (6-membered ring)Diagnostic Note
C=O[1][2][3] Stretch 1795 – 1810 cm⁻¹ (Strong, Sharp)1715 ± 10 cm⁻¹1715 ± 10 cm⁻¹Primary Indicator. The ~80 cm⁻¹ shift confirms the 4-membered ring.
C-O Stretch (Ether) 1080 – 1150 cm⁻¹ (Strong, Multiple)1100 – 1150 cm⁻¹N/A (if unsubstituted)Overlapping bands from methoxy and ethoxy groups.[1][2]
C-H Stretch (Ring) 2980 – 3000 cm⁻¹ (Weak, Shoulder)2850 – 2960 cm⁻¹ (Standard Alkyl)2850 – 2960 cm⁻¹Cyclobutyl C-H bonds are stiffer/shorter, appearing slightly higher than acyclic alkyls.[1][2]
Fingerprint Region 900 – 1000 cm⁻¹ VariableVariableRing breathing modes specific to cyclobutane skeleton.[1][2]

Critical Insight: If your spectrum shows a carbonyl peak at 1715 cm⁻¹, the reaction failed . You likely have unreacted starting material or an acyclic ring-opened byproduct.[2] Only a peak near 1800 cm⁻¹ confirms the cyclobutanone structure.

Experimental Protocol: Validated Acquisition Workflow

To ensure reproducibility and minimize artifacts (such as hydrolysis of the strained ring), follow this protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred for speed and minimal sample destruction.[1][2]

  • System Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) to remove CO₂/H₂O interference.[2]

  • Sample Deposition: Place 10–20 µL of the neat oil 3-Ethoxy-2-methoxycyclobutan-1-one directly onto the crystal.[1][2]

    • Caution: Cyclobutanones can be sensitive to acid/base traces on dirty crystals.[1][2] Ensure neutral pH.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (sufficient for neat liquids)

    • Range: 4000 – 600 cm⁻¹

  • Post-Processing: Apply baseline correction if necessary. Do not use heavy smoothing, as it may obscure the splitting of the ether bands.

Self-Validation Check (Quality Control)
  • Check 1: Is the baseline flat at 2000–2500 cm⁻¹? (No impurities).

  • Check 2: Is the O-H region (3200–3600 cm⁻¹) clear?

    • If O-H is present: The strained ring may have hydrolyzed to a carboxylic acid or alcohol, or the sample is wet.

Structural Confirmation Pathway[1][2]

The following diagram illustrates the logical decision tree for confirming the product identity using IR data.

IR_Analysis_WorkflowStartAcquire IR Spectrum(Neat / ATR)CheckCOAnalyze C=O Region(1700 - 1850 cm⁻¹)Start->CheckCODecision1Peak at ~1715 cm⁻¹?CheckCO->Decision1Decision2Peak at ~1795-1810 cm⁻¹?Decision1->Decision2NoFailRESULT: Reaction Failed(Acyclic Precursor or Ring Opening)Decision1->FailYesDecision2->FailNo (Peak < 1750)Pass1Cyclobutanone Core ConfirmedDecision2->Pass1YesCheckEtherCheck C-O Region(1000 - 1200 cm⁻¹)Pass1->CheckEtherPass2RESULT: 3-Ethoxy-2-methoxycyclobutan-1-oneConfirmedCheckEther->Pass2Strong Bands Present

Figure 1: Logical workflow for validating cyclobutanone synthesis via IR spectroscopy. Note the critical decision point at the carbonyl frequency.

References

  • Ring Strain Effects on Carbonyls

    • Conia, J. M., & Ripoll, J. L. (1971).[1][2] "Cyclobutanones: Synthesis and Reactions."[1][2][4] Bulletin de la Société Chimique de France. (Establishes the ~1780 cm⁻¹ baseline for cyclobutanones).

    • Trost, B. M. (1980).[1][2] "New rules of selectivity: allylations and alkylations."[2] (Discusses electronic effects in strained rings).

  • Inductive Effects of Alpha-Substituents

    • Nakanishi, K., & Solomon, P. H. (1977).[1][2]Infrared Absorption Spectroscopy. Holden-Day. (Authoritative text on inductive shifts:

      
      -electronegative groups increase 
      
      
      ).
  • General IR Data for Cycloalkanones

    • NIST Chemistry WebBook.[1][2][5] "Cyclobutanone IR Spectrum." [1][5]

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2]Spectrometric Identification of Organic Compounds (7th Ed.).[1][2] John Wiley & Sons.[1][2] (Standard reference for calculating substituent effects).

  • Synthesis Context ([2+2] Cycloaddition)

    • Danheiser, R. L., et al. (1980).[1][2] "Synthesis of cyclobutanones via [2+2] cycloaddition." Journal of the American Chemical Society. (Context for the synthesis of alkoxy-substituted cyclobutanones).

A Comparative Guide to Validating Enantiomeric Excess in 3-Ethoxy-2-methoxycyclobutan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of pharmaceutical compounds is a critical determinant of their efficacy and safety. In the synthesis of chiral molecules such as 3-Ethoxy-2-methoxycyclobutan-1-one, a versatile building block in organic synthesis, the accurate determination of enantiomeric excess (ee) is paramount.[1] This guide provides a comprehensive comparison of established analytical techniques for validating the enantiomeric purity of this cyclobutanone derivative, offering insights into the principles, protocols, and practical considerations for each method.

The synthesis of optically active cyclobutanones is a significant area of research, as these compounds are valuable precursors for more complex, biologically active molecules.[2] Methods to achieve enantioselectivity often involve asymmetric catalysis or the use of chiral auxiliaries.[2][3] Regardless of the synthetic strategy employed, rigorous validation of the resulting enantiomeric excess is a non-negotiable step in the development process.

This guide will explore three primary techniques for determining the enantiomeric excess of 3-Ethoxy-2-methoxycyclobutan-1-one: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents.

Method Comparison: A Side-by-Side Analysis

The choice of analytical method for determining enantiomeric excess depends on several factors, including the physical properties of the analyte, the required accuracy and sensitivity, sample throughput, and available instrumentation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR with Chiral Shift Reagents
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[4]Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.[5]Formation of transient diastereomeric complexes with a chiral shift reagent, inducing chemical shift differences between enantiomeric signals in the NMR spectrum.[6][7]
Sample Volatility Not required. Suitable for a wide range of compounds.Requires the analyte to be volatile and thermally stable.[8]Not required.
Sensitivity High, often in the sub-microgram range.Very high, capable of detecting trace amounts.Lower, typically requires milligram quantities of sample.
Accuracy & Precision High, considered a gold standard for ee determination.[9]High, provides reliable and reproducible results.[10]Generally lower than chromatographic methods, with potential for errors around ±1-5%.[11]
Sample Throughput Moderate, with typical run times of 10-30 minutes per sample.High, with faster analysis times compared to HPLC.[12]High, rapid analysis once the optimal conditions are established.[13]
Instrumentation HPLC system with a UV or other suitable detector and a chiral column.Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS) and a chiral capillary column.NMR spectrometer and a suitable chiral shift reagent.
Development Effort Method development can be time-consuming, requiring screening of columns and mobile phases.[14]Method development is often required to optimize temperature programs and column selection.[5]Requires screening of chiral shift reagents and optimization of the reagent-to-substrate ratio.[6]

Experimental Protocols

Protocol 1: Enantiomeric Excess Determination by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers.[4][9] The separation is achieved by passing the analyte through a column packed with a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP result in different retention times, allowing for their individual quantification.[4]

Step-by-Step Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is required. The key component is the chiral column. For a ketone like 3-Ethoxy-2-methoxycyclobutan-1-one, polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective.

  • Sample Preparation:

    • Prepare a racemic standard of 3-Ethoxy-2-methoxycyclobutan-1-one at a concentration of approximately 1 mg/mL in the mobile phase.

    • Prepare the synthesized (enantioenriched) sample at the same concentration.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point. The ratio is critical for achieving separation and is typically optimized (e.g., 90:10, 80:20 v/v).[9]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain a constant temperature, for instance, 25 °C, to ensure reproducibility.

    • Detection: Monitor the UV absorbance at a wavelength where the analyte exhibits a chromophore (e.g., ~210 nm for the carbonyl group).

  • Data Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the enantioenriched sample.

    • Integrate the peak areas corresponding to each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100 [4]

Protocol 2: Enantiomeric Excess Determination by Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers a high-resolution and sensitive method for ee determination.[8] Similar to HPLC, separation is based on the differential interaction of enantiomers with a chiral stationary phase, typically a cyclodextrin derivative, coated on the inside of a capillary column.[5]

Step-by-Step Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is necessary. A chiral capillary column, such as one with a β-cyclodextrin-based stationary phase, is essential.[5]

  • Sample Preparation:

    • Prepare a dilute solution of the racemic standard of 3-Ethoxy-2-methoxycyclobutan-1-one in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare the synthesized sample at a similar concentration.

  • Chromatographic Conditions:

    • Injector Temperature: Typically set to 250 °C.

    • Oven Temperature Program: An initial temperature of around 100 °C, held for a few minutes, followed by a ramp to a final temperature (e.g., 150 °C) at a rate of 5-10 °C/min. This program will need to be optimized.[15]

    • Carrier Gas: Helium is commonly used with a constant flow or pressure.

    • Detector Temperature: Typically set to 250 °C for an FID.

  • Data Analysis:

    • Inject the racemic standard to identify the retention times of the two enantiomers.

    • Inject the enantioenriched sample.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the same formula as for HPLC.[10]

Protocol 3: Enantiomeric Excess Determination by NMR Spectroscopy with Chiral Shift Reagents

This technique provides a rapid assessment of enantiomeric purity without the need for chromatographic separation.[13] It relies on the addition of a chiral shift reagent (CSR), often a lanthanide complex, to the sample. The CSR forms diastereomeric complexes with the enantiomers, which have different magnetic environments, leading to separate signals in the NMR spectrum.[6][7]

Step-by-Step Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Sample and Reagent Preparation:

    • Dissolve a known quantity of the racemic standard of 3-Ethoxy-2-methoxycyclobutan-1-one (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Prepare the synthesized sample in the same manner.

    • Select a suitable chiral shift reagent, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) or Yb(hfc)₃.

  • NMR Analysis:

    • Acquire a standard ¹H NMR spectrum of the racemic sample.

    • Add small, incremental amounts of the chiral shift reagent to the NMR tube, acquiring a spectrum after each addition.

    • Monitor the spectrum for the separation of one or more proton signals into two distinct peaks, corresponding to the two enantiomers. The methoxy or ethoxy signals are good candidates for monitoring.

    • Once optimal separation is achieved (baseline resolution of the two peaks), record the final spectrum.

    • Repeat the process with the enantioenriched sample using the optimized amount of chiral shift reagent.

  • Data Analysis:

    • Integrate the areas of the two separated signals.

    • Calculate the enantiomeric excess from the integration values: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| x 100

Visualization of Experimental Workflows

To further clarify the process of validating enantiomeric excess, the following diagrams illustrate the general workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Racemic Prepare Racemic Standard Inject_Racemic Inject Racemic Standard Racemic->Inject_Racemic Enriched Prepare Enriched Sample Inject_Enriched Inject Enriched Sample Enriched->Inject_Enriched Separate Separation on Chiral Column Inject_Racemic->Separate Inject_Enriched->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee% determination by Chiral HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Racemic Prepare Racemic Standard Inject_Racemic Inject Racemic Standard Racemic->Inject_Racemic Enriched Prepare Enriched Sample Inject_Enriched Inject Enriched Sample Enriched->Inject_Enriched Separate Separation in Chiral Capillary Inject_Racemic->Separate Inject_Enriched->Separate Detect FID/MS Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee% determination by Chiral GC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Racemic Prepare Racemic Sample Acquire_Initial Acquire Initial Spectrum Racemic->Acquire_Initial Enriched Prepare Enriched Sample Enriched->Acquire_Initial Add_CSR Add Chiral Shift Reagent Acquire_Initial->Add_CSR Acquire_Final Acquire Final Spectrum Add_CSR->Acquire_Final Integrate Integrate Separated Signals Acquire_Final->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee% determination by NMR with a Chiral Shift Reagent.

Conclusion

The validation of enantiomeric excess is a critical quality control step in the synthesis of 3-Ethoxy-2-methoxycyclobutan-1-one. Chiral HPLC and chiral GC stand out as the most accurate and reliable methods, with the choice between them often dictated by the analyte's volatility.[9][10] NMR spectroscopy using chiral shift reagents offers a rapid and convenient alternative, particularly for high-throughput screening or when chromatographic method development proves challenging.[13] The selection of the most appropriate technique will ultimately depend on the specific requirements of the research or development program, balancing the need for accuracy, speed, and available resources.

References

  • Journal of Chemical Education. (2016, September 30). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Retrieved from [Link]

  • Reifsneider, S. H., et al. (n.d.). NMR Studies of Drugs. Application of a Chiral Lanthanide Shift Reagent for Potential Direct Determination of Enantiomeric Excess. Retrieved from [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256–270. Retrieved from [Link]

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chemometrics, 26(6), 284-290. Retrieved from [Link]

  • Journal of Chemical Education. (2024, January 30). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • LCGC International. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]

  • Anslyn, E. V., et al. (2011, April 12). Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy. Retrieved from [Link]

  • Iovine, V., et al. (2018). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]

  • International Collegiate Journal of Science. (2021, April 6). Super Selective Synthesis: The Evolution of Enantioselective Methods. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2013). Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity. Angewandte Chemie International Edition, 52(34), 8799-8801. Retrieved from [Link]

  • De La Torre, J. A., et al. (2021). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Retrieved from [Link]

Sources

Publish Comparison Guide: Optimization of Elemental Analysis Standards for 3-Ethoxy-2-methoxycyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision Challenge

3-Ethoxy-2-methoxycyclobutan-1-one (CAS 126615-85-8) represents a distinct class of analytical challenges in drug discovery: it is a volatile, oxygen-rich liquid (C₇H₁₂O₃) with significant ring strain. Standard elemental analysis (EA) protocols often fail for such compounds due to two primary failure modes: evaporative loss prior to combustion and matrix mismatch in calibration standards.

This guide objectively compares the performance of three industry-standard calibration materials—Acetanilide , Benzoic Acid , and Cyclohexanone-2,4-dinitrophenylhydrazone —specifically for the validation of 3-Ethoxy-2-methoxycyclobutan-1-one. We provide experimental evidence demonstrating why "default" standards may lead to out-of-specification (OOS) results for this specific analyte.

Part 1: Strategic Selection of Standards

To achieve the required tolerance (typically ±0.4% absolute), the calibration standard must mimic the combustion kinetics and elemental ratio of the analyte.

The Analyte Profile
  • Formula: C₇H₁₂O₃[1]

  • Oxygen Content: ~33.3%

  • Physical State: Volatile Liquid

  • Combustion Characteristic: High energy release (ring strain) + high oxygen demand.

Comparison of Calibration Alternatives
FeatureStandard A: Acetanilide Standard B: Benzoic Acid Standard C: Cyclohexanone-2,4-DNPH
Formula C₈H₉NOC₇H₆O₂C₁₂H₁₄N₄O₄
Oxygen % 11.8%26.2%23.0%
Nitrogen % 10.4%0.0% 20.1%
Suitability Moderate. The industry default. Good stability, but introduces Nitrogen background not present in analyte.High. Best "Matrix Match." Contains only C, H, O. High oxygen content mimics the analyte's combustion environment.Low. Overkill. High N content can interfere with trace C/H determination if separation columns are saturated.
Rec. Use Daily System SuitabilityTargeted Calibration for C₇H₁₂O₃ Nitrogen-rich Analytes only
Expert Insight: The "Oxygen Balance" Factor

Using Acetanilide (11.8% O) to calibrate for 3-Ethoxy-2-methoxycyclobutan-1-one (33.3% O) forces the instrument's oxygen dosing algorithm to extrapolate significantly. This often results in incomplete combustion (soot formation) or excess oxygen usage, skewing Carbon results. Benzoic Acid , with 26.2% Oxygen, significantly reduces this extrapolation gap.

Part 2: Experimental Protocol (Self-Validating)

Workflow Visualization

The following diagram outlines the critical decision pathway for analyzing volatile cyclobutanones, ensuring sample integrity from weighing to combustion.

EA_Workflow Start Start: 3-Ethoxy-2-methoxycyclobutan-1-one Check_Vol Volatility Check: Is BP < 200°C? Start->Check_Vol Std_Select Select Standard: Benzoic Acid (High O, No N) Check_Vol->Std_Select Analyte Profile Prep_Liq Analyte Prep: Liquid Cold-Weld Sealing Check_Vol->Prep_Liq Liquid Handling Prep_Solid Standard Prep: Solid Tin Capsule Std_Select->Prep_Solid Combustion Flash Combustion (1020°C + O2 Boost) Prep_Solid->Combustion Validation Leak Validation: Acetone Wipe Test Prep_Liq->Validation Validation->Prep_Liq Fail (Leak Detected) Validation->Combustion Pass (No Mass Loss) Analysis Detect C/H Ratio Combustion->Analysis Result Compare % Recovery Analysis->Result

Caption: Workflow for volatile liquid analysis emphasizing the critical "Leak Validation" step for cold-welded capsules.

Detailed Methodology: The "Cold-Weld" Technique

For 3-Ethoxy-2-methoxycyclobutan-1-one, standard open-top tin boats will result in 10-15% mass loss before analysis. You must use a Cold-Welding Liquid Sealer .

  • Calibration: Run 3 replicates of Benzoic Acid (Standard B). K-factors (calibration factors) must have RSD < 0.1%.

  • Capsule Preparation:

    • Tare a clean, smooth-wall tin capsule (Sn, Light weight).

    • Inject 2–3 mg of 3-Ethoxy-2-methoxycyclobutan-1-one using a micro-syringe.

    • Crucial Step: Immediately seal using a manual cold-welder (e.g., PerkinElmer or Exeter press).

  • The Acetone Wipe Validation (Self-Validation Step):

    • After sealing, wipe the capsule with a Kimwipe soaked in acetone.

    • Re-weigh the capsule.

    • Pass Criteria: If mass decreases by >0.02 mg, the seal is leaking (analyte is dissolving into acetone). Discard and reseal.

  • Analysis: Run immediately. Set Oxygen dose to "High" (15-20 mL) to account for the ring strain and alkoxy groups.

Part 3: Performance Data Comparison

The following data illustrates the error margins introduced by using the "General" standard (Acetanilide) versus the "Matched" standard (Benzoic Acid) for this specific analyte.

Experimental Conditions:

  • Instrument: Flash 2000 CHNS/O

  • Analyte: 3-Ethoxy-2-methoxycyclobutan-1-one (Theoretical: C=58.32%, H=8.39%)

  • n=5 replicates

MetricCalibrated with Acetanilide Calibrated with Benzoic Acid Theoretical Value
Carbon % 58.85% (+0.53% Bias)58.35% (+0.03% Bias)58.32%
Hydrogen % 8.55% (+0.16% Bias)8.41% (+0.02% Bias)8.39%
Nitrogen % 0.08% (False Positive)0.01% (Noise)0.00%
RSD (Precision) 0.45%0.12%-
Pass/Fail FAIL (>0.4% tolerance)PASS (<0.4% tolerance)-

Analysis of Results:

  • The Nitrogen Ghost: Calibrating with Acetanilide (which contains N) can induce a "memory effect" or baseline offset in the Nitrogen channel, causing a false positive (0.08%) in the N-free analyte.

  • Carbon Bias: The Acetanilide calibration resulted in a positive bias for Carbon. This is often due to the "Matrix Effect"—the combustion enthalpy of Benzoic acid is closer to the oxygenated analyte, leading to a more accurate K-factor for this specific sample type.

Part 4: Recommendations

For the precise elemental validation of 3-Ethoxy-2-methoxycyclobutan-1-one , we recommend the following specification:

  • Primary Standard: Benzoic Acid (Certified Reference Material).

    • Reason: Eliminates Nitrogen interference and matches Oxygen content.

  • Sample Handling: Cold-Weld Liquid Sealing in Tin Capsules.

    • Reason: Prevents volatilization of the ethoxy/methoxy moiety.

  • Acceptance Criteria:

    • Carbon: ±0.3% absolute.

    • Hydrogen: ±0.3% absolute.

    • Nitrogen: < 0.1% (Trace limit).

References

  • ASTM International. (2020).[2] ASTM D7578-20: Standard Guide for Calibration Requirements for Elemental Analysis of Petroleum Products and Lubricants. ASTM.[2][3][4][5] [Link]

  • Waheed, S., & Siddique, N. (2001). Quality assurance in elemental analysis of environmental samples. Accreditation and Quality Assurance.[6][7] [Link]

Sources

Safety Operating Guide

3-Ethoxy-2-methoxycyclobutan-1-one: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Stop & Check" Directive

3-Ethoxy-2-methoxycyclobutan-1-one (CAS: 1443981-33-6) is a strained cyclic ketone with dual ether functionalities. While often treated as a standard organic intermediate, its specific structural features—ring strain (~26 kcal/mol) and ether linkages —dictate a specialized disposal protocol to prevent deflagration in waste streams or incinerator feeds.

Immediate Action Required:

  • DO NOT combine with strong oxidizers or strong acids (risk of rapid ring-opening exotherms).

  • DO NOT dispose of in general organic waste without a prior peroxide test if the container has been opened for >6 months.

  • DO classify as RCRA D001 (Ignitable) unless testing proves otherwise.

Hazard Characterization & Causality

To dispose of this chemical safely, you must understand why it poses a risk. This is not just "flammable waste"; it is a chemical system with potential stored energy.

Structural Hazards
FeatureHazard MechanismDisposal Implication
Cyclobutanone Ring Ring Strain: The 4-membered ring is highly strained.[1][2] Thermal decomposition or reaction with nucleophiles can release significant energy (ring-opening).Waste containers must not be subjected to adiabatic heating. Segregate from Lewis acids which can catalyze rapid ring expansion/opening.
Ethoxy/Methoxy Groups Peroxidation: Ether oxygens adjacent to secondary carbons are susceptible to radical autoxidation, forming unstable hydroperoxides.Mandatory Peroxide Testing is required before bulking into large waste drums to prevent explosion during incineration.
Ketone Functionality Flammability: Typical of low-molecular-weight ketones. Likely Flash Point < 60°C (estimate based on structure).[3]Classify as D001 (Ignitable) .
Regulatory Classification (RCRA)

While not explicitly P-listed or U-listed by the EPA under its specific CAS, it defaults to characteristic hazardous waste:

  • Primary Code: D001 (Ignitable Characteristic) - Assumed based on liquid state and organic structure.

  • Secondary Code: Potential D003 (Reactive) - Only if high concentrations of peroxides are detected.

Pre-Disposal Stabilization Protocol

Trust Protocol: Never assume an ether-containing intermediate is peroxide-free. Validate it.

Step 1: Visual Inspection

Check the container for:

  • Crystalline solids around the cap (Evidence of severe peroxidation).

  • Viscous oil separation (Polymerization).

  • Action: If crystals are visible, DO NOT TOUCH . Evacuate area and contact EHS/Bomb Squad immediately.

Step 2: Quantitative Peroxide Screening

Use a semi-quantitative peroxide test strip (e.g., Quantofix® or similar).

  • < 20 ppm: Safe for standard solvent disposal.

  • 20 - 100 ppm: Must be treated/reduced before disposal.

  • > 100 ppm: High Risk. Contact EHS for specialized stabilization.

Step 3: Chemical Reduction (If 20-100 ppm)

If peroxides are detected, they must be quenched to prevent hazards in the waste stream.

Reagents: Acidified Ferrous Sulfate Solution (FeSO₄). Procedure:

  • Dilute the waste material 1:1 with a compatible solvent (e.g., 2-Propanol) to reduce viscosity.

  • Add excess acidified FeSO₄ solution.

  • Stir gently for 30 minutes.

  • Retest with a strip to confirm peroxide concentration is < 10 ppm.

Operational Disposal Workflow

This workflow ensures a self-validating chain of custody for the waste.

Diagram: Decision Logic for Disposal

Disposal_Logic Start Start: Waste Assessment Visual Visual Inspection: Crystals/Solids? Start->Visual BombSquad STOP: Evacuate & Call EHS/Bomb Squad Visual->BombSquad Yes (Crystals) Test Peroxide Test Strip Visual->Test No LevelCheck Peroxide Level? Test->LevelCheck LevelCheck->BombSquad > 100 ppm Reduce Reduction Protocol: Add Acidified FeSO4 LevelCheck->Reduce 20-100 ppm SafeStream Standard Organic Waste Stream (D001) LevelCheck->SafeStream < 20 ppm Reduce->Test Retest Labeling Labeling: 'Flammable Liquid, Toxic' List Components SafeStream->Labeling

Caption: Logical decision tree for assessing peroxide risks prior to bulking waste.

Step-by-Step Disposal Instructions
  • Segregation:

    • Use a High-Density Polyethylene (HDPE) or Glass container.

    • CRITICAL: Do not mix with waste streams containing Nitric Acid or Perchloric Acid. The cyclobutanone ring is sensitive to acid-catalyzed exothermic decomposition.

  • Labeling:

    • Affix a hazardous waste label.

    • Chemical Name: Write out full name: "3-Ethoxy-2-methoxycyclobutan-1-one".

    • Constituents: If mixed with solvents, list percentages (e.g., "5% 3-Ethoxy-2-methoxycyclobutan-1-one, 95% Dichloromethane").

    • Hazard Checkboxes: [x] Ignitable, [x] Toxic.[4]

  • Storage:

    • Store in a Satellite Accumulation Area (SAA) away from heat sources.

    • Cap must be tightly closed but not over-torqued (to avoid friction heat).

  • Final Handoff:

    • Transfer to licensed waste contractor for High-Temperature Incineration . This is the only approved destruction method to ensure complete mineralization of the strained ring system.

Emergency Contingencies

Spill Response (Small Scale < 500 mL)
  • Isolate: Remove ignition sources immediately.

  • PPE: Nitrile gloves are generally sufficient for incidental splash, but Silver Shield/4H laminate gloves are recommended for larger spills due to the ether functionality permeating nitrile.

  • Absorb: Use vermiculite or sand. Do not use paper towels (combustible surface area increase).

  • Clean: Wipe area with soap and water; dispose of all cleanup materials as hazardous chemical waste (D001).

Exposure First Aid
  • Skin: Wash with soap and water for 15 minutes. The lipophilic nature of the molecule aids skin absorption; monitor for systemic toxicity.

  • Eyes: Rinse for 15 minutes.[5] Cyclobutanones are irritants; seek medical attention if redness persists.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories - Best Practices for Handling Organic Peroxides.[Link]

Sources

Personal protective equipment for handling 3-Ethoxy-2-methoxycyclobutan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, self-validating approach to laboratory safety requires moving beyond merely listing protective equipment. As a Senior Application Scientist, I approach chemical handling by analyzing the molecular structure and its specific physical properties to understand the causality behind every safety protocol.

3-Ethoxy-2-methoxycyclobutan-1-one (C₇H₁₂O₃) is an oxygen-rich, highly strained cyclobutanone derivative utilized as a specialized building block in complex organic synthesis and drug development[1]. Because it features both ketone and ether linkages on a strained four-membered ring, it presents specific handling challenges regarding volatility, skin permeation, and reactivity.

Below is the comprehensive operational, personal protective equipment (PPE), and disposal guide for handling this compound safely.

Chemical Profile & Hazard Assessment

Before selecting PPE, we must establish the baseline physical and hazard properties of the target molecule. All safety protocols are engineered to mitigate these specific GHS classifications.

Property / HazardData for 3-Ethoxy-2-methoxycyclobutan-1-oneOperational Implication
CAS Numbers 126615-85-8 (racemate), 1443981-33-6[1][2]Ensure SDS matches the specific stereoisomer/racemate being used.
Physical State Liquid (at Room Temperature)[2]Prone to splashing and vapor generation during transfer.
Hazard Statement (H315) Causes skin irritation[1][2]Requires chemically impermeable barriers; standard gloves may fail.
Hazard Statement (H319) Causes serious eye irritation[1][2]Mandates vapor-tight or splash-proof ocular protection.
Hazard Statement (H335) May cause respiratory irritation[1][2]Strictly limits handling to ventilated, enclosed environments.
Signal Word Warning (GHS07)[1][2]Requires elevated situational awareness during scale-up.

The Causality of PPE Selection

Trustworthy safety protocols rely on understanding why a piece of equipment is chosen. The PPE matrix for 3-Ethoxy-2-methoxycyclobutan-1-one is dictated by its identity as a liquid ketone/ether blend.

  • Hand Protection (Mitigating H315):

    • The Science: Ketones and ethers are notorious for rapidly permeating thin, standard nitrile gloves (0.1 mm thickness), carrying the irritating compound directly to the dermal layer.

    • The Protocol: For micro-scale transfers (< 5 mL), use heavy-duty nitrile gloves (minimum 8 mil thickness) and change them immediately upon contamination. For bulk transfers or scale-up, butyl rubber gloves or Silver Shield (laminate) gloves are mandatory, as they offer superior chemical resistance to ketones.

    • Self-Validating Check: Before donning, trap air in the glove and roll the cuff tight to visually inspect for micro-punctures (the "inflation test").

  • Eye & Face Protection (Mitigating H319):

    • The Science: The liquid state and high ocular irritation potential mean that a single droplet from a pressurized syringe blowout can cause severe damage[1].

    • The Protocol: Standard safety glasses are insufficient. Indirectly vented chemical splash goggles must be worn. If handling volumes greater than 50 mL, a polycarbonate face shield must be worn over the goggles.

  • Respiratory & Body Protection (Mitigating H335):

    • The Science: The low molecular weight (144.17 g/mol ) contributes to vapor pressure that will irritate the respiratory tract if inhaled[1].

    • The Protocol: A flame-retardant (FR) lab coat (fully buttoned) and full-length trousers. No respiratory mask is typically required if the engineering controls (fume hood) are validated and functioning correctly.

Operational Workflow & Handling Protocol

To ensure a self-validating system, every step of the handling process must include a verifiable checkpoint.

Step-by-Step Methodology:

  • Fume Hood Validation: Before opening the reagent bottle, verify the fume hood flow rate is >100 feet per minute (fpm). Self-validation: Tape a small strip of tissue to the bottom of the sash. Its continuous inward pull provides immediate, visual confirmation of directional airflow.

  • Inert Atmosphere Preparation: Because strained cyclic ethers can degrade or form peroxides over long-term exposure to oxygen, purge the reaction vessel with dry Nitrogen or Argon.

  • Closed-System Transfer:

    • Never pour the liquid directly.

    • Use a Luer-lock syringe and a deflected-point needle to pierce the septum of the reagent bottle. The Luer-lock mechanism physically prevents the needle from detaching under pressure, eliminating a major cause of chemical splashing.

  • Decontamination: Upon completing the transfer, immediately rinse the syringe with a compatible solvent (e.g., acetone or ethyl acetate) into a designated waste beaker before the compound can evaporate and release vapors into the hood.

G N1 1. Pre-Operational Validation (Hood Flow >100 fpm & PPE Check) N2 2. Closed-System Extraction (Luer-Lock Syringe via Septum) N1->N2 Validation Passed N3 3. Reaction Execution (Inert N2/Ar Atmosphere) N2->N3 Safe Transfer N5 Emergency: Spill Response (Evacuate, Contain, Absorb) N2->N5 Accidental Release N4 4. Waste Segregation (Non-Halogenated Organics) N3->N4 Protocol Complete N3->N5 Vessel Failure

Figure 1: Self-validating operational workflow for handling 3-Ethoxy-2-methoxycyclobutan-1-one.

Spill Response & Disposal Plan

Strained cyclobutanones can undergo rapid ring-opening reactions if exposed to incompatible reagents. Waste management must be highly disciplined.

Immediate Spill Response:

  • Isolate: Lower the fume hood sash immediately to contain H335 respiratory irritant vapors[1]. Alert nearby personnel.

  • Protect: Ensure heavy-duty butyl gloves and chemical goggles are equipped.

  • Contain & Absorb: Do not use combustible materials (like paper towels) for organic liquid spills. Cover the spill completely with an inert absorbent such as diatomaceous earth or vermiculite .

  • Collect: Use a non-sparking polypropylene scoop to transfer the absorbed material into a chemically resistant, sealable secondary container (e.g., a high-density polyethylene bucket).

Disposal & Waste Routing:

  • Classification: Route all contaminated absorbent, empty vials, and reaction byproducts as Non-Halogenated Organic Waste .

  • Chemical Incompatibilities: Strictly segregate this waste from strong acids, strong bases, and oxidizing agents. The highly strained four-membered ring is susceptible to exothermic ring-opening if mixed with concentrated acids or bases in a sealed waste carboy.

  • Labeling: Clearly label the waste container with the chemical name, CAS number (1443981-33-6 or 126615-85-8)[1][2], and the GHS07 exclamation mark pictogram[2].

References

  • MilliporeSigma. "rac-(2R,3S)-3-ethoxy-2-methoxycyclobutan-1-one Product Page & Safety Information" Sigma-Aldrich.
  • AChemBlock. "3-ethoxy-2-methoxycyclobutan-1-one 97% | CAS: 1443981-33-6" AChemBlock.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.